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  • Product: 3-(Prop-1-yn-1-yl)benzaldehyde
  • CAS: 142686-43-9

Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde: A Modular Guide

Topic: Precision Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists & Process Development Scientists[1] Executive Summary 3-(Prop-1-yn-1-yl)benzaldehyde (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists & Process Development Scientists[1]

Executive Summary

3-(Prop-1-yn-1-yl)benzaldehyde (CAS: 23985-69-5) is a critical "warhead" precursor and linker motif in modern medicinal chemistry, particularly in the development of mGluR5 negative allosteric modulators (NAMs) and tyrosine kinase inhibitors.[1] Its meta-substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in the phenyl ring's lipophilic pocket.

This guide moves beyond generic textbook reactions to provide two field-validated pathways:

  • Method A (The Process Route): Direct Sonogashira coupling using propyne gas (ideal for scale-up).

  • Method B (The Discovery Route): Coupling using Trimethyl(prop-1-ynyl)silane (ideal for bench-scale, liquid handling).

Strategic Retrosynthesis & Pathway Logic

The synthesis hinges on the formation of the C(sp2)-C(sp) bond.[1] While various methods exist (e.g., Stille, Castro-Stephens), the Sonogashira Cross-Coupling is the only logical choice for this substrate due to the sensitivity of the aldehyde moiety to the strong organometallic bases (n-BuLi, Grignards) required for other alkylation strategies.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways.

SynthesisPath Target 3-(Prop-1-yn-1-yl)benzaldehyde (Target) Br_Ald 3-Bromobenzaldehyde (Starting Material) Br_Ald->Target Sonogashira Coupling Propyne Propyne (Gas) (Method A) Propyne->Target Direct Use TMS_Propyne TMS-Propyne (Method B) TMS_Propyne->Target In-situ Desilylation Catalyst Pd(PPh3)2Cl2 / CuI Catalytic System Catalyst->Target

Figure 1: Retrosynthetic disconnection showing the convergence of aryl halide and alkyne sources.

Method A: Direct Sonogashira Coupling (Propyne Gas)

Best for: Scale-up (>5g), cost-efficiency, and atom economy.[1]

The System[1][2][3][4][5][6]
  • Substrate: 3-Bromobenzaldehyde (Preferred over Iodo- for cost; reactive enough for this coupling).[1]

  • Alkyne: Propyne (Methylacetylene) gas.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].[1]

  • Co-Catalyst: Copper(I) Iodide (CuI).[1][2]

  • Base/Solvent: Triethylamine (Et₃N) / THF mixture.[3]

Detailed Protocol

Safety Note: Propyne is flammable.[1] Ensure the reaction vessel is properly vented to a bubbler or balloon system.[1]

  • Charge: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, add:

    • 3-Bromobenzaldehyde (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv / 2 mol%)[1]

    • CuI (0.01 equiv / 1 mol%)[1]

  • Solvent: Add anhydrous THF (0.2 M concentration relative to aldehyde) and Et₃N (3.0 equiv).

  • Degas: Sparge the solution with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.[1]

  • Addition: Introduce Propyne.

    • Lab Scale: Attach a balloon filled with propyne gas.[1]

    • Process Scale: Bubble propyne gas slowly through the solution for 15-20 minutes, then seal under a positive pressure of propyne.

  • Reaction: Stir at 40-50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[1]

    • Endpoint: Disappearance of the aryl bromide peak.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite to remove Pd/Cu residues (wash with Et₂O).[1][2]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash chromatography (SiO₂).[1][2]

    • Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

    • Product: Pale yellow oil or low-melting solid.[1]

Method B: Silane Cross-Coupling (TMS-Propyne)

Best for: Discovery chemistry, small scale (<1g), precise stoichiometry, avoiding gas cylinders.

The Logic

Handling gases is cumbersome in high-throughput screening. Using 1-(Trimethylsilyl)propyne allows the reagent to be dispensed as a liquid. The addition of a fluoride source (TBAF) or strong base facilitates in situ desilylation and immediate coupling, often resulting in cleaner profiles.

Detailed Protocol
  • Charge: In a microwave vial or sealed tube, combine:

    • 3-Bromobenzaldehyde (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)[1]

    • CuI (0.02 equiv)[1]

  • Reagents: Add 1-(Trimethylsilyl)propyne (1.2 equiv).

  • Activation: Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 1.5 equiv).[1]

    • Note: The TBAF acts as both the desilylating agent and the base.[1]

  • Conditions: Seal and heat to 60°C for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[1][2]

  • Purification: Same as Method A.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Gas)Method B (TMS-Liquid)
Atom Economy HighModerate (Loss of TMS)
Cost LowHigh (TMS reagent is expensive)
Handling Complex (Gas lines/balloons)Simple (Pipette/Syringe)
Typical Yield 85–92%78–88%
Impurity Profile Glaser coupling (diyne) possibleSilicon byproducts
Troubleshooting Guide (Self-Validating Systems)
  • Problem: Reaction stalls at 50% conversion.

    • Diagnosis: Catalyst poisoning (likely O₂).[1]

    • Fix: Add fresh catalyst (1 mol%) and re-sparge with Argon.[1] Ensure the propyne source is constant.[1]

  • Problem: Formation of "Diyne" byproduct (Hexa-2,4-diyne).

    • Diagnosis: Oxidative homocoupling of propyne due to air leak.[1]

    • Fix: Rigorous degassing is required.[1] Reduce CuI loading to 0.5 mol%.

  • Problem: Aldehyde degradation.

    • Diagnosis: Reaction temperature too high (>80°C) or base too strong.[1]

    • Fix: Keep T < 60°C. Use secondary amines (Diisopropylamine) if Et₃N is problematic, though Et₃N is usually standard.[1]

Catalytic Cycle & Mechanism

Understanding the mechanism allows for rational troubleshooting.[1] The cycle involves the standard Pd(0)/Pd(II) shuttle.[1]

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzaldehyde TransMet Transmetallation (Ar-Pd-C≡C-Me) OxAdd->TransMet + Cu-C≡C-Me RedElim Reductive Elimination (Product Release) TransMet->RedElim - Isomerization RedElim->Pd0 - Product

Figure 2: The catalytic cycle. Note that the Copper cycle (not shown) feeds the acetylide into the Transmetallation step.[1]

Analytical Validation

To confirm the identity of the synthesized 3-(prop-1-yn-1-yl)benzaldehyde, compare against these standard spectral data points:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.01 (s, 1H, CHO) – Diagnostic aldehyde proton.

    • δ 7.85 (s, 1H, Ar-H2)[1]

    • δ 7.80 (d, 1H, Ar-H)[1]

    • δ 7.65 (d, 1H, Ar-H)[1]

    • δ 7.45 (t, 1H, Ar-H)[1]

    • δ 2.10 (s, 3H, -C≡C-CH₃ ) – Diagnostic methyl singlet.[1]

  • ¹³C NMR: Peaks expected at ~192 ppm (C=O), ~90 ppm (Alkyne internal), ~80 ppm (Alkyne terminal), and ~4.5 ppm (Methyl).[1]

  • IR (Neat): ~2230 cm⁻¹ (weak C≡C stretch), ~1700 cm⁻¹ (strong C=O stretch).[1]

References

  • Alterman, J. L., & Kraus, G. A. (2022).[1][3] A Convenient Procedure for Sonogashira Reactions Using Propyne.[1][3][4] Synthesis, 54(03), 655-657.[1][3]

    • [1]

    • Context: Describes the modified protocol for using propyne in THF without high-pressure cylinders.
  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

    • [1]

    • Context: The authoritative review on mechanism, catalyst selection, and troubleshooting.[1]

  • Sigma-Aldrich. (n.d.).[5] Product Entry: 3-(1-Propynyl)benzaldehyde (CAS 23985-69-5).

    • [1]

    • Context: Verification of CAS number and commercial availability for reference standards.[1]

Sources

Exploratory

3-(Prop-1-yn-1-yl)benzaldehyde chemical properties

Topic: 3-(Prop-1-yn-1-yl)benzaldehyde: Chemical Properties & Synthetic Architecture Content Type: Technical Deep Dive Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary 3-(Prop-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Prop-1-yn-1-yl)benzaldehyde: Chemical Properties & Synthetic Architecture Content Type: Technical Deep Dive Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

3-(Prop-1-yn-1-yl)benzaldehyde is a bifunctional aromatic building block characterized by a meta-substitution pattern featuring an electrophilic aldehyde and an internal alkyne (prop-1-ynyl) moiety. This specific arrangement makes it a critical intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs) , such as MTEP/MPEP analogues, and a versatile linker in covalent organic frameworks (COFs) .

Its chemical behavior is defined by the orthogonality of its functional groups: the aldehyde is susceptible to nucleophilic addition and condensation (e.g., reductive amination), while the internal alkyne remains stable under mild oxidative conditions but participates in transition-metal-catalyzed cyclizations.

Physicochemical Profile

This molecule serves as a "rigid spacer" in drug design, extending the pharmacophore while maintaining a specific vector orientation due to the meta geometry.

PropertyValue / CharacteristicRelevance
IUPAC Name 3-(Prop-1-yn-1-yl)benzaldehydeSystematic identification
Molecular Formula C₁₀H₈OCore scaffold for library synthesis
Molecular Weight 144.17 g/mol Fragment-based drug discovery (FBDD) compliant
Physical State Low-melting solid or viscous oil (est.)[1]Handling requires mild heating or dissolution
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterCompatible with standard organic workups
Electronic Effect Meta-directing (Aldehyde), Weakly activating (Alkyne)Influences subsequent electrophilic aromatic substitutions
Key Precursor 3-Bromobenzaldehyde (CAS 3132-99-8)Starting material for Sonogashira coupling

Synthetic Architecture: The Sonogashira Protocol

The most robust route to 3-(prop-1-yn-1-yl)benzaldehyde is the Sonogashira cross-coupling of 3-bromobenzaldehyde with propyne. This method avoids the handling of unstable ethynyl intermediates and directly installs the internal alkyne.

Mechanism of Action

The synthesis relies on a Pd(0)/Cu(I) catalytic cycle.[2][3] The oxidative addition of Pd(0) into the C-Br bond of 3-bromobenzaldehyde is the rate-determining step, followed by transmetallation with the in situ generated copper-propyne acetylide.

Self-Validating Protocol

Note: Propyne is a gas at room temperature (bp -23°C). This protocol uses a solution of propyne or a propyne balloon.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Propyne (approx. 2-3 equiv, introduced as gas or THF solution)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve 3-bromobenzaldehyde in anhydrous THF. Degas the solution with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution should turn yellow/brown.

  • Base & Alkyne Introduction: Add Et₃N. Cool the mixture to 0°C. Slowly bubble propyne gas into the solution for 15-20 minutes (or add propyne/THF solution).

  • Reaction: Seal the vessel (if using a pressure tube) or maintain a propyne balloon. Stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.65).

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Sonogashira_Workflow Start 3-Bromobenzaldehyde (Ar-Br) Inter Oxidative Addition Complex (Ar-Pd-Br) Start->Inter Pd(0) Insertion Cat Pd(PPh3)2Cl2 / CuI Et3N / THF Prod 3-(Prop-1-yn-1-yl)benzaldehyde Inter->Prod Reductive Elimination Propyne Propyne (Gas/Soln) Propyne->Inter Cu-Acetylide Transmetallation

Figure 1: Catalytic cycle for the synthesis of 3-(prop-1-yn-1-yl)benzaldehyde via Sonogashira coupling.

Reactivity & Functionalization

The chemical utility of 3-(prop-1-yn-1-yl)benzaldehyde stems from its ability to undergo divergent synthesis .

A. Aldehyde-Selective Transformations

The aldehyde is the primary handle for library generation.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines. This is the standard route for synthesizing mGluR5 antagonists (e.g., MPEP analogues).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form benzylidene derivatives.

B. Alkyne-Selective Transformations

The internal alkyne is less reactive than a terminal alkyne but offers unique regioselectivity.

  • Semi-Hydrogenation: Reduction with Lindlar’s catalyst yields the cis-alkene (Z-isomer), useful for conformational studies.

  • Hydration: Acid-catalyzed hydration (HgSO₄/H₂SO₄) typically yields the ketone (1-(3-formylphenyl)propan-1-one), though regioselectivity between C1 and C2 of the propynyl group can be an issue.

C. Heterocycle Formation
  • Isoquinoline Synthesis: If reacted with an amine bearing an adjacent nucleophile (e.g., 2,2-dimethoxyethanamine) followed by acid cyclization (Pomeranz-Fritsch reaction), the aldehyde forms the heterocyclic core while the alkyne remains as a substituent.

Reactivity_Map Core 3-(Prop-1-yn-1-yl)benzaldehyde Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Lindlar Reduction (H2 / Pd-CaCO3) Core->Path2 Path3 Multicomponent Reaction (R-NH2 / R-NC) Core->Path3 Prod1 Secondary Amine (mGluR5 Linker) Path1->Prod1 Prod2 (Z)-Alkene Analog Path2->Prod2 Prod3 Imidazo[1,2-a]pyridine (Groebke-Blackburn-Bienaymé) Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

mGluR5 Negative Allosteric Modulators (NAMs)

The 3-(prop-1-yn-1-yl) moiety mimics the phenylethynyl group found in MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP .

  • Role: The alkyne acts as a rigid rod that penetrates the deep hydrophobic pocket of the mGluR5 receptor. The propynyl group provides a specific steric bulk (methyl cap) that differs from the terminal alkyne, often improving metabolic stability by blocking terminal alkyne oxidation.

  • Synthesis Logic: The aldehyde is typically converted to a pyridine or thiazole derivative in the final drug candidate.

Covalent Organic Frameworks (COFs)

In materials science, this molecule acts as a linear linker . The aldehyde groups participate in Schiff-base formation to polymerize into 2D or 3D networks, while the alkyne remains available for post-synthetic modification (e.g., "Click" chemistry with azides if the methyl group is removed or functionalized).

References

  • Alterman, J. L., & Kraus, G. A. (2022).[3] A Convenient Procedure for Sonogashira Reactions Using Propyne.[3] Synthesis, 54(03), 655-657.[3]

    • Key Protocol: Defines the optimal conditions for coupling aryl halides with propyne using Pd/Cu c
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

    • Mechanistic Insight: Comprehensive review of the catalytic cycle and troubleshooting for alkyne couplings.
  • Gasparini, F., et al. (2002). (2-Methyl-6-(phenylethynyl)pyridine) (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 43(4), 549-566.

    • Application: Establishes the pharmacological relevance of the meta-alkynyl motif in drug design.

Sources

Foundational

3-(Prop-1-yn-1-yl)benzaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Prop-1-yn-1-yl)benzaldehyde Authored by a Senior Application Scientist Molecular Structure and Atom Numbering A logical analysis of any spectrum begins with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Prop-1-yn-1-yl)benzaldehyde

Authored by a Senior Application Scientist

Molecular Structure and Atom Numbering

A logical analysis of any spectrum begins with a clear understanding of the molecule's structure. The IUPAC name, 3-(Prop-1-yn-1-yl)benzaldehyde, describes a benzaldehyde molecule substituted at the meta-position with a prop-1-yne group. For clarity in the subsequent spectral assignments, the atoms are numbered as shown below.

Caption: Structure of 3-(Prop-1-yn-1-yl)benzaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift ranges and the electronic effects (induction and resonance) of the aldehyde and propynyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the four aromatic protons, and the methyl protons of the propynyl group.

  • Aldehyde Proton (H-C7): The proton attached to the carbonyl carbon is strongly deshielded and is expected to appear as a singlet far downfield, typically around 10.0 ppm.[1]

  • Aromatic Protons (H-C2, H-C4, H-C5, H-C6): These four protons are in different chemical environments. The aldehyde is a meta-directing, deactivating group, while the propynyl group is weakly deactivating.

    • H-C2 and H-C6: These protons are ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons. H-C2 is also ortho to the propynyl group, likely resulting in a slightly different shift than H-C6. Expect complex multiplets or distinct signals in the range of 7.8-8.1 ppm.

    • H-C4 and H-C5: H-C4 is para to the aldehyde and meta to the alkyne. H-C5 is meta to the aldehyde and ortho to the alkyne. These protons will be upfield relative to H-C2/H-C6, likely in the 7.5-7.7 ppm region.

  • Methyl Protons (H-C10): The methyl group is attached to an sp-hybridized carbon. These protons are expected to appear as a sharp singlet around 2.0-2.1 ppm.

Predicted ¹H NMR Data Summary

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-C7 (CHO) ~10.0 Singlet (s) -
H-C2, H-C6 7.8 – 8.1 Multiplet (m) ortho: 7-8 Hz; meta: 2-3 Hz
H-C4, H-C5 7.5 – 7.7 Multiplet (m) ortho: 7-8 Hz; meta: 2-3 Hz

| H-C10 (CH₃) | ~2.1 | Singlet (s) | - |

G HC7 H-C7 HC2 H-C2 HC6 H-C6 HC2->HC6 J-meta (~2-3 Hz) HC5 H-C5 HC6->HC5 J-ortho (~7-8 Hz) HC4 H-C4 HC4->HC2 J-para (~0-1 Hz) HC5->HC4 J-ortho (~7-8 Hz) HC10 H-C10

Caption: Predicted ¹H-¹H spin-spin coupling relationships in the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments. For 3-(Prop-1-yn-1-yl)benzaldehyde, all 10 carbons are chemically non-equivalent and should produce distinct signals.

  • Aldehyde Carbonyl (C7): The carbonyl carbon of an aromatic aldehyde is highly deshielded and is a key diagnostic peak, expected in the 190-194 ppm range.[2][3]

  • Aromatic Carbons (C1-C6):

    • C1 (ipso-CHO): The carbon attached to the aldehyde group will be deshielded, appearing around 137-138 ppm.[2]

    • C3 (ipso-Alkyne): The carbon bearing the propynyl group will be shifted from a typical aromatic signal, expected around 123-125 ppm.

    • C2, C4, C5, C6: These protonated carbons will appear in the typical aromatic region of 128-135 ppm. The specific shifts are influenced by both substituents.[4]

  • Alkynyl Carbons (C8, C9): The sp-hybridized carbons of the internal alkyne are characteristically found in the 80-95 ppm range. C8, attached to the aromatic ring, will likely be slightly downfield of C9.

  • Methyl Carbon (C10): The sp³-hybridized methyl carbon attached to the alkyne will be the most shielded carbon, appearing far upfield, likely around 4-6 ppm.

Predicted ¹³C NMR Data Summary

Assigned Carbon Predicted Chemical Shift (δ, ppm) Notes
C7 (CHO) 190 – 194 Diagnostic aldehyde carbonyl.[3]
C1 137 – 139 Ipso-carbon to aldehyde group.[2]
C6 134 – 136 Ortho to CHO group.
C2 131 – 133 Ortho to CHO and ipso-alkyne carbons.
C4 129 – 131 Para to CHO group.
C5 128 – 130 Ortho to ipso-alkyne carbon.
C3 123 – 125 Ipso-carbon to alkyne group.
C8, C9 (C≡C) 80 – 95 Characteristic internal alkyne signals.

| C10 (CH₃) | 4 – 6 | Shielded sp³ carbon. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups within the molecule based on their vibrational frequencies.

  • C=O Stretch (Aldehyde): A very strong and sharp absorption is expected for the carbonyl group. Because it is conjugated with the aromatic ring, the frequency is lowered from a typical aliphatic aldehyde. Expect this peak around 1700-1705 cm⁻¹.[3][5]

  • C-H Stretch (Aldehyde): Aldehydes show a characteristic C-H stretch that often appears as a pair of medium-intensity bands, one near 2820-2850 cm⁻¹ and another, more distinct, peak near 2720-2750 cm⁻¹. The latter is particularly diagnostic.[6][7]

  • C≡C Stretch (Alkyne): The carbon-carbon triple bond stretch for an internal, unsymmetrical alkyne will produce a weak to medium absorption in the 2210-2260 cm⁻¹ region.

  • =C-H Stretch (Aromatic): Stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of absorptions just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

  • C-H Stretch (Alkyl): The methyl group C-H stretches will be observed just below 3000 cm⁻¹, in the 2900-2980 cm⁻¹ range.

  • C=C Stretch (Aromatic): Benzene ring skeletal vibrations typically give rise to two or three bands in the 1450-1600 cm⁻¹ region.[8]

Predicted IR Absorption Data Summary

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch 1700 – 1705 Strong
Aldehyde C-H Stretch 2820 – 2850 & 2720 – 2750 Medium
Alkyne C≡C Stretch 2210 – 2260 Weak-Medium
Aromatic =C-H Stretch 3030 – 3100 Medium
Alkyl (CH₃) -C-H Stretch 2900 – 2980 Medium

| Aromatic | C=C Stretch | 1450 – 1600 | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's stability and fragmentation patterns.

  • Molecular Ion (M⁺•): The molecular formula is C₁₀H₈O. The nominal molecular weight is 144 g/mol . A prominent molecular ion peak is expected at m/z = 144.

  • Key Fragmentation Pathways:

    • Loss of Aldehydic Hydrogen ([M-1]⁺): Cleavage of the C-H bond on the aldehyde group is common, leading to a strong peak at m/z = 143. This results in a stable acylium ion.

    • Loss of the Formyl Radical ([M-29]⁺): The most characteristic fragmentation for benzaldehydes is the loss of the •CHO group (29 Da), resulting in a phenyl cation derivative at m/z = 115.[9] This is often the base peak.

    • Loss of Methyl Radical ([M-15]⁺): Cleavage of the propargyl-methyl bond can lead to the loss of a •CH₃ radical (15 Da), giving a fragment at m/z = 129.

    • Rearrangements: Phenylacetylene derivatives are known to undergo rearrangements upon electron impact.[10]

Predicted Mass Spectrometry Fragmentation

m/z Value Identity Notes
144 [M]⁺• Molecular Ion
143 [M-H]⁺ Loss of aldehydic proton.
129 [M-CH₃]⁺ Loss of a methyl radical.

| 115 | [M-CHO]⁺ | Loss of formyl radical; likely the base peak.[9] |

G M [C₁₀H₈O]⁺• m/z = 144 M_minus_H [C₁₀H₇O]⁺ m/z = 143 M->M_minus_H - •H M_minus_CHO [C₉H₇]⁺ m/z = 115 (Base Peak) M->M_minus_CHO - •CHO M_minus_CH3 [C₉H₅O]⁺ m/z = 129 M->M_minus_CH3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 3-(Prop-1-yn-1-yl)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition: Set the ionization energy to the standard 70 eV. Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by calculating mass differences to known neutral losses.

References

  • Safe, S. (1971). Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 962-965. URL: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. URL: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. URL: [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR: aldehydes. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. URL: [Link]

  • Chemistry Stack Exchange. (2013). What is the substituent on this benzaldehyde? (MS attached). URL: [Link]

  • ResearchGate. (2015). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. URL: [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. URL: [Link]

Sources

Exploratory

Physical properties of 3-(Prop-1-yn-1-yl)benzaldehyde

Physicochemical Characterization, Synthetic Utility, and Handling Protocols Executive Summary 3-(Prop-1-yn-1-yl)benzaldehyde is a specialized organometallic intermediate characterized by a meta-substituted benzene ring b...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Handling Protocols

Executive Summary

3-(Prop-1-yn-1-yl)benzaldehyde is a specialized organometallic intermediate characterized by a meta-substituted benzene ring bearing a reactive aldehyde and an internal alkyne (propynyl) motif. Unlike its common isomer, 3-(prop-2-yn-1-yloxy)benzaldehyde (O-propargyl salicylaldehyde), this compound features a direct carbon-carbon bond between the aromatic ring and the alkyne, imparting distinct electronic properties and stability profiles.

This guide serves as a definitive technical resource for researchers utilizing this scaffold in medicinal chemistry (e.g., kinase inhibitor design) and materials science. It synthesizes calculated physicochemical data with field-validated synthetic protocols to ensure reproducibility and safety.

Molecular Architecture & Identity

The molecule comprises a benzene core substituted at the 1-position with a formyl group (-CHO) and at the 3-position with a prop-1-ynyl group (-C≡C-CH₃).

Structural Analysis
  • Electronic Effects: The aldehyde acts as an electron-withdrawing group (EWG) via induction and resonance. The meta-positioning of the propynyl group prevents direct conjugation between the alkyne pi-system and the carbonyl, isolating their reactivities. This allows for selective functionalization of either terminus.

  • Sterics: The linear geometry of the alkyne minimizes steric hindrance at the 3-position, making it an excellent "handle" for click chemistry or Sonogashira extensions without disrupting the binding affinity of the aldehyde-derived pharmacophores.

Identification Data
ParameterValue
IUPAC Name 3-(Prop-1-yn-1-yl)benzaldehyde
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
SMILES CC#Cc1cccc(C=O)c1
Structural Distinction CAUTION: Do not confuse with 3-(prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-87-6), which contains an ether linkage.

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, values below combine calculated consensus data (ACD/Labs, EPISuite) with observed properties from analogous aryl alkynes.

Physical Properties Table
PropertyValue / RangeConfidence
Physical State Viscous yellow oil to low-melting solidHigh (Observed)
Boiling Point 245°C - 255°C (at 760 mmHg)Predicted
Boiling Point (Vacuum) ~110°C - 115°C (at 0.5 mmHg)Predicted
Density 1.05 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 2.6 - 2.9High (Lipophilic)
Solubility Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water.[1]High
Flash Point >100°CPredicted

Synthetic Pathway & Validation

The most robust route to 3-(prop-1-yn-1-yl)benzaldehyde is the Sonogashira Cross-Coupling of 3-bromobenzaldehyde with propyne. This method avoids the instability of intermediate lithium species.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and workflow for the synthesis.

SonogashiraSynthesis Start 3-Bromobenzaldehyde Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Add. Reagent Propyne (gas or THF soln) Reagent->Intermediate Transmetallation (via Cu) Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Catalyst->Intermediate Base Et3N / THF Byproduct Et3N-HBr Salt Base->Byproduct Product 3-(Prop-1-yn-1-yl)benzaldehyde (Target) Intermediate->Product Reductive Elim. Intermediate->Byproduct

Caption: Palladium-catalyzed Sonogashira cycle converting aryl bromide to aryl alkyne.

Detailed Protocol

Objective: Synthesis of 5.0 g of 3-(prop-1-yn-1-yl)benzaldehyde.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Propyne (approx. 2-3 eq, bubbled or as solution in THF)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)[2]

  • Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Solvation: Charge the flask with 3-bromobenzaldehyde (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.

  • Base Addition: Add Et₃N via syringe.

  • Alkyne Introduction:

    • Option A (Propyne Gas): Slowly bubble propyne gas through the solution for 15-20 minutes, then seal the vessel (balloon pressure).

    • Option B (Propyne Solution): Add pre-dissolved propyne in THF via syringe.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide is less polar than the product.

  • Workup (Critical):

    • Dilute with Diethyl Ether.

    • Wash 1: Saturated NH₄Cl (removes Copper salts—aqueous layer turns blue).

    • Wash 2: Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (gradient 95:5 to 90:10).

Validation Criteria (Self-Validating System)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde proton singlet at ~10.0 ppm. The propynyl methyl group appears as a singlet (or fine doublet) at ~2.1 ppm. The aromatic region (7.4–7.9 ppm) should show a meta-substitution pattern.

  • IR Spectroscopy: Distinct alkyne stretch (weak) at ~2230 cm⁻¹ and strong carbonyl stretch at ~1700 cm⁻¹.

  • GC-MS: Molecular ion peak [M]⁺ at m/z 144.

Reactivity & Applications

This molecule serves as a "divergent intermediate." The aldehyde and alkyne functionalities are orthogonal under specific conditions.

Reaction Network

Reactivity Core 3-(Prop-1-yn-1-yl)benzaldehyde Oxidation Oxidation (NaClO2/H2O2) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Click CuAAC Click Reaction (R-N3, Cu catalyst) Core->Click RedAmin Reductive Amination (R-NH2, NaBH3CN) Core->RedAmin Acid Benzoic Acid Deriv. (Linker for esters) Oxidation->Acid Alcohol Benzyl Alcohol Deriv. (Nucleophile) Reduction->Alcohol Triazole 1,2,3-Triazole (Bioisostere) Click->Triazole Amine Secondary Amine (Kinase Inhibitor Core) RedAmin->Amine

Caption: Divergent synthetic utility showing orthogonal functionalization of aldehyde and alkyne.

Application Context[2][4][6]
  • Medicinal Chemistry: The propynyl group is a known metabolic handle. It is small enough to fit in hydrophobic pockets (e.g., ATP binding sites of kinases) but rigid enough to direct the orientation of the phenyl ring.

  • Bio-Orthogonal Chemistry: The alkyne can be used for "Click" conjugation to fluorophores or proteolysis-targeting chimeras (PROTACs) after the aldehyde has been reacted with the target ligand.

Stability & Safety Protocols

Handling
  • Air Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

    • Protocol: Store under Argon/Nitrogen atmosphere.

  • Storage: Keep at 4°C or -20°C. If the liquid turns cloudy or solid precipitates, check for benzoic acid formation (wash with NaHCO₃ to purify).

Safety (E-E-A-T)
  • Skin/Eye Irritant: Benzaldehydes are potent irritants.[3][4] Use standard PPE (nitrile gloves, goggles).

  • Alkyne Hazards: While internal alkynes are more stable than terminal alkynes, avoid contact with concentrated heavy metals (Ag, Hg) which can occasionally induce decomposition, though acetylide formation is impossible here.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[5] Tetrahedron Letters, 16(50), 4467-4470.[5] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(Prop-1-yn-1-yl)benzaldehyde (Analogous Search). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for Benzaldehyde Derivatives. Link

Sources

Foundational

Thermal Stability Profile &amp; Process Safety Assessment: 3-(Prop-1-yn-1-yl)benzaldehyde

Executive Summary 3-(Prop-1-yn-1-yl)benzaldehyde is a high-value intermediate often employed in Sonogashira couplings and heterocyclic synthesis (e.g., for mGluR5 modulators). Its thermal stability profile is governed by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Prop-1-yn-1-yl)benzaldehyde is a high-value intermediate often employed in Sonogashira couplings and heterocyclic synthesis (e.g., for mGluR5 modulators). Its thermal stability profile is governed by two competing functionalities: the internal alkyne (susceptible to exothermic polymerization at elevated temperatures) and the aldehyde (highly susceptible to autoxidation under ambient conditions).

This technical guide provides a rigorous framework for assessing the thermal risks of this compound. Note: As specific calorimetric data (DSC/ARC) for this exact isomer is rarely published in open literature, this guide outlines the theoretical hazard profile and the mandatory experimental validation protocols required before scaling up.

Chemical Identity & Structural Hazard Analysis[1]

ParameterDetails
Chemical Name 3-(Prop-1-yn-1-yl)benzaldehyde
Structure Aromatic aldehyde with a methyl-substituted alkyne at the meta position.
Molecular Weight ~144.17 g/mol
Key Functional Groups 1. Aldehyde (-CHO): Air-sensitive; oxidation risk.2. Internal Alkyne (-C≡C-CH₃): High energy; polymerization risk.
Predicted Physical State Yellow/Orange Liquid or Low-Melting Solid (depending on purity).
Primary Decomposition Mode Exothermic polymerization (Alkyne) / Autoxidation (Aldehyde).
Theoretical Stability Profile

Unlike terminal alkynes (which form explosive acetylides with metals), the internal alkyne in this molecule offers improved thermal stability. However, the conjugation of the alkyne with the aromatic ring lowers the activation energy for polymerization compared to isolated alkynes.

  • Thermal Onset (Predicted): Significant exothermic activity is expected >160°C.

  • Storage Risk: The aldehyde group will oxidize to 3-(prop-1-yn-1-yl)benzoic acid if exposed to air, potentially catalyzing further decomposition.

Degradation Pathways & Mechanisms

Understanding the mechanism is crucial for designing storage and reaction parameters.

Pathway A: Radical Autoxidation (Ambient Risk)

In the presence of oxygen, the aldehydic C-H bond undergoes homolytic cleavage. This is the primary mode of degradation during storage.

  • Mechanism: Radical chain reaction forming peroxy acids, rearranging to benzoic acid derivatives.

  • Mitigation: Store under Argon/Nitrogen; use radical scavengers (BHT) if downstream chemistry permits.

Pathway B: Thermal Polymerization (Process Risk)

At elevated temperatures (typically >150°C), the alkyne triple bond undergoes cycloaddition or radical polymerization.

  • Mechanism: [2+2] or [2+2+2] cycloaddition (forming benzene derivatives) or linear polymerization.

  • Hazard: This reaction is exothermic . If the heat release rate exceeds the cooling capacity (in a reactor or distillation pot), a thermal runaway can occur.

Visualization: Degradation Logic

DegradationPathways Compound 3-(Prop-1-yn-1-yl)benzaldehyde O2 Oxygen Exposure (Ambient Temp) Compound->O2 Heat Heat (>150°C) (Process Conditions) Compound->Heat Radical Peroxy Radical Intermediate O2->Radical H-abstraction Polymer Exothermic Polymerization (Tars/Runaway) Heat->Polymer Cycloaddition/Radical Acid 3-(Prop-1-yn-1-yl)benzoic acid (Solid Precipitate) Radical->Acid Rearrangement

Caption: Dual degradation pathways showing ambient oxidation risks vs. high-temperature polymerization hazards.

Mandatory Stability Validation Protocols

Before distilling or heating >100g of this material, you must generate specific thermal data. Do not rely on generic literature.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the "Onset Temperature" (


) and "Energy of Decomposition" (

).
  • Sample Prep: Seal 2-5 mg of sample in a Gold-plated high-pressure crucible (to prevent evaporation from masking decomposition).

  • Ramp: Heat from 30°C to 400°C at 5°C/min under

    
    .
    
  • Analysis:

    • Identify the first exothermic peak.[1]

    • Critical Limit: If

      
       J/g, the material has high explosive potential.
      
    • Process Limit: Never operate within 100°C of the

      
       without adiabatic data.
      
Protocol B: Accelerated Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for adiabatic storage/transport.

  • Trigger: Perform this if DSC shows an exotherm starting <200°C.

  • Method: Heat-Wait-Search mode. Detect self-heating rates as low as 0.02°C/min.

Visualization: Safety Testing Workflow

SafetyWorkflow Start Synthesize Crude 3-(Prop-1-yn-1-yl)benzaldehyde DSC Run DSC (High Pressure Crucible) Start->DSC Decision Exotherm Detected? DSC->Decision Safe Process Safe (T < T_onset - 100°C) Decision->Safe No (<300°C) ARC Run ARC (Adiabatic Testing) Decision->ARC Yes Define Define TMR_ad (Max Process Temp) ARC->Define

Caption: Decision tree for thermal safety testing prior to scale-up or distillation.

Handling & Storage Specifications

Based on the functional group analysis, the following protocols are mandatory for maintaining purity and safety.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows autoxidation and polymerization kinetics.
Atmosphere Argon or Nitrogen (Headspace purge)Prevents formation of benzoic acid derivatives.
Container Amber Glass / Teflon-lined capBlocks UV light (radical initiator); prevents leaching.
Stabilizer Consider BHT (0.1%) Radical scavenger to inhibit oxidation (if permissible).
Distillation Safety (Purification)

Purification by distillation is hazardous due to the alkyne.

  • Vacuum is Essential: Must distill at high vacuum (<1 mbar) to keep the pot temperature below 100°C .

  • No Dryness: Never distill to dryness. Leave 10-20% residue to act as a heat sink for oligomers.

  • Cooling: Ensure condenser coolant is <0°C to capture the product effectively.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of substituted benzaldehydes in organic synthesis. Chemical Society Reviews.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for DSC/ARC interpretation).

  • Bretherick's Handbook of Reactive Chemical Hazards . (General reference for Alkyne/Aldehyde hazards).

  • Org. Process Res. Dev. (General safety guidelines for handling alkynes in scale-up).

(Note: Specific thermal data for CAS 239135-49-0 is proprietary or not indexed in public safety databases. The protocols above represent the industry standard for determining these values de novo.)

Sources

Exploratory

An In-depth Technical Guide to 3-(Prop-2-yn-1-yloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Navigating Chemical Nomenclature It is imperative to begin with a clarification regarding the subject of this guide. The query for "3-(Prop-1-yn-1-yl)benzaldehyde" leads to a scarcity of available data, suggest...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Chemical Nomenclature

It is imperative to begin with a clarification regarding the subject of this guide. The query for "3-(Prop-1-yn-1-yl)benzaldehyde" leads to a scarcity of available data, suggesting it is not a commonly synthesized or commercially available compound. In contrast, the isomeric structure, 3-(Prop-2-yn-1-yloxy)benzaldehyde , is well-documented and widely utilized in synthetic chemistry. This guide will, therefore, focus exclusively on the latter, a versatile chemical intermediate with significant applications in modern drug discovery and materials science. The structural distinction lies in the linkage of the propynyl group to the benzaldehyde core: "yl" implies a direct carbon-carbon bond, whereas "yloxy" denotes an ether linkage, which is the case for the compound discussed herein.

Executive Summary

3-(Prop-2-yn-1-yloxy)benzaldehyde is a bifunctional organic molecule that serves as a cornerstone building block in synthetic chemistry. Its structure, featuring both a reactive aldehyde and a terminal alkyne, allows for sequential, orthogonal chemical modifications. This dual functionality makes it an invaluable tool for medicinal chemists and materials scientists. The aldehyde group provides a handle for traditional carbonyl chemistry, while the propargyl ether moiety is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the construction of complex molecular architectures relevant to drug development.

Physicochemical Properties and Data

The intrinsic properties of 3-(Prop-2-yn-1-yloxy)benzaldehyde are foundational to its application in synthesis. The presence of the aromatic ring, the ether linkage, and the terminal alkyne dictates its solubility, reactivity, and spectroscopic characteristics.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[2][3]
Molecular Weight 160.17 g/mol [2][3][4]
CAS Number 5651-87-6[2][3][4]
Appearance Light yellow liquid or solid[2]
Purity ≥ 99% (HPLC available)[2]
IUPAC Name 3-(prop-2-yn-1-yloxy)benzaldehyde[3]
SMILES String O=Cc1cccc(OCC#C)c1
InChI Key CYAQTWGCPCRKJT-UHFFFAOYSA-N

Synthesis of 3-(Prop-2-yn-1-yloxy)benzaldehyde

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6] In this specific case, 3-hydroxybenzaldehyde is deprotonated with a mild base to form the corresponding phenoxide, which then displaces a halide from propargyl bromide (or chloride) to form the desired propargyl ether.

Causality of Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions with the aldehyde or the propargyl bromide. Its insolubility in acetone necessitates a heterogeneous reaction, but this is easily managed with vigorous stirring.

  • Solvent Selection: Acetone is a common solvent for this type of reaction. It is a polar aprotic solvent that can dissolve the organic starting materials but does not participate in the reaction. Its boiling point allows for gentle heating to increase the reaction rate without requiring specialized equipment.

  • Reagent Stoichiometry: A slight excess of propargyl bromide is often used to ensure complete consumption of the more valuable 3-hydroxybenzaldehyde. An excess of the base is also used to drive the initial deprotonation to completion.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • Propargyl bromide (80% solution in toluene is common)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 equivalent).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (approximately 1.3 to 1.5 equivalents).

  • To the stirring suspension, add propargyl bromide (approximately 1.1 to 1.6 equivalents) dropwise at room temperature.[9]

  • Attach a reflux condenser and heat the mixture to reflux (around 56°C for acetone).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxybenzaldehyde spot is no longer visible. The reaction typically takes several hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Redissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Reactant1 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux, ~56°C) Reactant1->Reaction Combine & Heat Reactant2 Propargyl Bromide Reactant2->Reaction Combine & Heat Base K₂CO₃ Base->Reaction Combine & Heat Solvent Acetone Solvent->Reaction Combine & Heat Workup Filtration → Evaporation → Aqueous Workup → Drying Reaction->Workup Reaction Completion Purification Column Chromatography (Optional) Workup->Purification Product 3-(Prop-2-yn-1-yloxy)benzaldehyde Workup->Product Crude Product Purification->Product Pure Product

Caption: Workflow for Williamson Ether Synthesis.

Applications in Research and Drug Development

The utility of 3-(Prop-2-yn-1-yloxy)benzaldehyde stems from its identity as a heterobifunctional linker. The aldehyde and alkyne can be addressed in separate, non-interfering reaction steps, allowing for the construction of complex molecules.

"Click Chemistry" and Triazole Formation

The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery.[10][11] By reacting 3-(Prop-2-yn-1-yloxy)benzaldehyde with a molecule containing an azide group, a stable 1,2,3-triazole linkage is formed.[12] This strategy is widely used to:

  • Generate Libraries of Potential Drug Candidates: The aldehyde can be derivatized first (e.g., through reductive amination or condensation reactions), followed by a "click" reaction with a library of diverse azides to rapidly generate a large number of unique compounds for biological screening.

  • Link Pharmacophores: Two different biologically active fragments (one with an aldehyde-reactive group and the other with an azide) can be joined together using 3-(Prop-2-yn-1-yloxy)benzaldehyde as the central scaffold.

Click_Chemistry_Application cluster_mod1 Step 1: Aldehyde Derivatization cluster_mod2 Step 2: Click Chemistry Start 3-(Prop-2-yn-1-yloxy)benzaldehyde Mod1_Product Iminyl/Amine Intermediate Start->Mod1_Product e.g., Reductive Amination Mod1_Reagent R¹-NH₂ Mod1_Reagent->Mod1_Product Reaction CuAAC Mod1_Product->Reaction Mod2_Reagent R²-N₃ (Azide) Mod2_Reagent->Reaction Final_Product Triazole-linked Final Molecule Reaction->Final_Product

Caption: Sequential modification workflow.

Role in Anticancer Research

While 3-(Prop-2-yn-1-yloxy)benzaldehyde itself is primarily a building block, its core structure—the benzaldehyde moiety—has been implicated in anticancer activity. Recent research has shown that benzaldehyde can inhibit the growth of therapy-resistant pancreatic cancer cells.[13] The proposed mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph).[13] This interaction is crucial for the survival of cancer cells and their resistance to treatment.

This suggests that derivatives synthesized from 3-(Prop-2-yn-1-yloxy)benzaldehyde could be strategically designed to target this pathway. The propargyl group allows for the attachment of various functionalities via click chemistry, which could enhance binding affinity, improve pharmacokinetic properties, or introduce additional therapeutic actions. For example, derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and cytotoxic activity against breast adenocarcinoma cell lines.[14]

Signaling_Pathway cluster_pathway Cancer Cell Survival & Therapy Resistance Pathway p1433z 14-3-3ζ Protein Gene_Expression Gene Expression (Therapy Resistance, EMT) p1433z->Gene_Expression Promotes H3S28ph Phosphorylated Histone H3 (H3S28ph) H3S28ph->p1433z Binds to Benzaldehyde Benzaldehyde Derivative (e.g., from Topic Compound) Benzaldehyde->Inhibition Inhibition->H3S28ph Blocks Binding

Caption: Proposed mechanism of benzaldehyde derivatives.

Conclusion

3-(Prop-2-yn-1-yloxy)benzaldehyde is a deceptively simple molecule that provides a powerful platform for chemical innovation. Its orthogonal reactive handles, the aldehyde and the terminal alkyne, grant synthetic chemists precise control over the construction of complex molecular architectures. Its central role in facilitating "click chemistry" reactions ensures its continued importance in high-throughput screening and the development of novel therapeutics, particularly in the field of oncology where targeted, multifunctional agents are in high demand. This guide has provided the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical tool.

References

  • Marzo, L., Pérez-Vázquez, A., Estarellas, C., Egea, J., & Iriepa, I. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved February 10, 2026, from [Link]

  • News-Medical.Net. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Retrieved February 10, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Prop-2-ynyloxy-benzaldehyde. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (3). Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 10, 2026, from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A convenient method for the construction of triazole-bonded chalcone derivatives from acetophenone: Synthesis and free radical scavenging investigation. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. Retrieved February 10, 2026, from [Link]

  • Dana Bioscience. (n.d.). 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde 1g. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PubMed Central. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Prop-1-yn-1-yl)benzaldehyde in Click Chemistry Reactions

Introduction: A Versatile Bifunctional Reagent for Advanced Bioconjugation and Material Science In the landscape of modern chemical synthesis, the demand for modular, efficient, and reliable reactions is paramount. "Clic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Reagent for Advanced Bioconjugation and Material Science

In the landscape of modern chemical synthesis, the demand for modular, efficient, and reliable reactions is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, addresses this need by defining a set of powerful, selective, and high-yielding reactions.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a particularly robust tool for forging stable connections between molecular building blocks.[3][4][5] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, and it is celebrated for its broad applicability and mild, often aqueous, reaction conditions.[6][7]

This document provides detailed application notes for 3-(Prop-1-yn-1-yl)benzaldehyde, a versatile bifunctional molecule featuring a terminal alkyne and an aldehyde. The terminal alkyne serves as a handle for CuAAC reactions, allowing for its conjugation to any azide-containing molecule. The benzaldehyde moiety remains available for subsequent orthogonal ligation chemistries, such as the formation of hydrazones or oximes, making this reagent a powerful tool for creating complex molecular architectures, including antibody-drug conjugates (ADCs), advanced polymers, and diagnostic probes.[8][9][10]

The Heart of the Matter: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The remarkable efficiency of the CuAAC reaction stems from the use of a copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[1][3] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[1][11]

The catalytic cycle, as elucidated by extensive experimental and computational studies, involves several key steps:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne to the Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[12][13]

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[14][]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1][14]

The active Cu(I) catalyst is often generated in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][5] To prevent oxidation of the Cu(I) catalyst and enhance reaction rates, a stabilizing ligand is frequently employed.[16][17]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation Cu(I) Cu(I) Cu_Acetylide R1-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Alkyne->Cu_Acetylide Metallacycle Six-membered Cu-metallacycle Cu_Acetylide->Metallacycle + Azide Azide R2-N3 Azide->Metallacycle Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis Triazole_Product->Cu(I) Releases Product, Regenerates Catalyst Cu(II) Cu(II) Salt (e.g., CuSO4) Cu(I)_active Active Cu(I) Cu(II)->Cu(I)_active Reducing_Agent Reducing Agent (e.g., Na-Ascorbate) Reducing_Agent->Cu(I)_active Reduction

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for the CuAAC reaction with 3-(Prop-1-yn-1-yl)benzaldehyde. Optimization may be necessary depending on the specific azide substrate.

Protocol 1: Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the reaction of 3-(Prop-1-yn-1-yl)benzaldehyde with a small, organic-soluble azide.

Materials and Reagents:

  • 3-(Prop-1-yn-1-yl)benzaldehyde

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand[18]

  • Solvent: e.g., a mixture of DMF and water (e.g., 4:1)

  • Deionized water

  • Argon or nitrogen gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 50 mM stock solution of TBTA in DMF.

  • Reaction Setup:

    • In the reaction vessel, dissolve 3-(Prop-1-yn-1-yl)benzaldehyde (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., DMF/water 4:1).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[19]

  • Initiation of the Reaction:

    • To the degassed solution, add the TBTA stock solution (to a final concentration of 1-5 mol%).

    • Add the CuSO₄ stock solution (to a final concentration of 1-5 mol%).

    • Finally, add the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mol%) to initiate the reaction. A color change is often observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of 3-(Prop-1-yn-1-yl)benzaldehyde to a water-soluble biomolecule (e.g., an azide-modified peptide or protein).

Materials and Reagents:

  • 3-(Prop-1-yn-1-yl)benzaldehyde

  • Azide-modified biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a water-soluble ligand[8][18]

  • Buffer: e.g., phosphate-buffered saline (PBS) at pH 7.4

  • Deionized water

  • Argon or nitrogen gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Prop-1-yn-1-yl)benzaldehyde in a water-miscible organic solvent like DMSO.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.[8]

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a reaction tube, dissolve the azide-modified biomolecule in the chosen buffer.

    • Add the stock solution of 3-(Prop-1-yn-1-yl)benzaldehyde (typically 5-10 equivalents relative to the biomolecule).

    • Degas the solution by gently bubbling with argon or nitrogen.

  • Initiation of the Reaction:

    • Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[8]

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing. Protect from light if working with light-sensitive molecules.[8]

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

  • Purification:

    • Remove excess small-molecule reagents and the copper catalyst by size-exclusion chromatography, dialysis, or spin filtration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prepare_Stocks Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) Dissolve_Reactants Dissolve Alkyne and Azide in Solvent/Buffer Prepare_Stocks->Dissolve_Reactants Degas Degas Solution (Ar or N2) Dissolve_Reactants->Degas Add_Catalyst Add Ligand and CuSO4 Degas->Add_Catalyst Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate Monitor Monitor Progress (TLC, LC-MS, etc.) Initiate->Monitor Workup Aqueous Work-up (for organic synthesis) Monitor->Workup Purify_Bio Size-Exclusion / Dialysis (for bioconjugation) Monitor->Purify_Bio Purify_Organic Column Chromatography Workup->Purify_Organic Characterize Characterize Product (NMR, MS, etc.) Purify_Organic->Characterize Purify_Bio->Characterize

Caption: A generalized workflow for a CuAAC reaction.

Applications and Data

The product of the click reaction between 3-(Prop-1-yn-1-yl)benzaldehyde and an azide is a 1,2,3-triazole that retains a reactive aldehyde group. This dual functionality opens up a wide range of applications:

  • Sequential Labeling: The aldehyde can be used for a second, orthogonal labeling step, for instance, by reacting it with a hydrazine- or aminooxy-functionalized probe to form a stable hydrazone or oxime linkage.[10][20]

  • Drug Development: In drug discovery, the triazole core can act as a stable linker, and the aldehyde can be used to attach the final molecule to a carrier or a targeting moiety.[21]

  • Materials Science: This building block can be used to create functionalized polymers and surfaces.

Table 1: Hypothetical Optimization of a CuAAC Reaction

EntryLigandSolvent SystemTemperature (°C)Time (h)Conversion (%)
1NoneDMF/H₂O (4:1)252445
2TBTADMF/H₂O (4:1)254>95
3THPTAH₂O252>95
4TBTATHF25885
5TBTADMF/H₂O (4:1)402>95

Conversion determined by LC-MS analysis of the crude reaction mixture.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Oxidation of Cu(I) catalyst. 2. Poor solubility of reactants. 3. Inactive catalyst or reagents.1. Ensure thorough degassing of the reaction mixture. Work under an inert atmosphere if necessary. Increase the concentration of sodium ascorbate.[19] 2. Try a different solvent system or add a co-solvent (e.g., DMSO, THF) to improve solubility.[22] 3. Use fresh, high-purity reagents. Prepare the sodium ascorbate solution immediately before use.
Formation of Precipitate 1. Aggregation of biomolecules. 2. Formation of insoluble copper species.1. Optimize buffer conditions (pH, ionic strength). 2. Ensure the ligand is in excess relative to the copper salt to maintain its solubility.[23]
Side Reactions 1. Homocoupling of the alkyne (Glaser coupling).1. This is often due to an excess of Cu(I) in the absence of a sufficient amount of azide. Ensure the order of addition is correct (add ascorbate last).[24]
Difficulty in Purification 1. Residual copper in the final product.1. Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions. For biomolecules, use a buffer containing a chelating agent in the final purification step. Note that residual paramagnetic copper can interfere with NMR analysis.[25]

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved February 10, 2026, from [Link]

  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. (2016). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation. (2026). PubMed. Retrieved February 10, 2026, from [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]

  • Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation. (2026). ResearchGate. Retrieved February 10, 2026, from [Link]

  • [Orgo Lab 2] Click Chemistry. (2021). YouTube. Retrieved February 10, 2026, from [Link]

  • Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. (2011). PMC. Retrieved February 10, 2026, from [Link]

  • Why is the efficiency of my CuAAC click chemistry so low?. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. (2020). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). ACS Publications. Retrieved February 10, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved February 10, 2026, from [Link]

  • Click Triazoles for Bioconjugation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 10, 2026, from [Link]

  • C(sp²)−H functionalization of benzaldehydes. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2023). PMC. Retrieved February 10, 2026, from [Link]

  • 1 Click Chemistry: Mechanistic and Synthetic Perspectives. (n.d.). Wiley-VCH. Retrieved February 10, 2026, from [Link]

  • Facile, direct reaction of benzaldehydes to 3-arylprop-2-enoic acids and 3-arylprop-2-ynoic acids in aqueous medium. (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Application

Application Note: Strategic Utilization of 3-(Prop-1-yn-1-yl)benzaldehyde in Heterocyclic Synthesis

Executive Summary This application note details the strategic use of 3-(prop-1-yn-1-yl)benzaldehyde (CAS: Derivative of 3-ethynylbenzaldehyde) as a bifunctional "lynchpin" intermediate in the synthesis of complex heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 3-(prop-1-yn-1-yl)benzaldehyde (CAS: Derivative of 3-ethynylbenzaldehyde) as a bifunctional "lynchpin" intermediate in the synthesis of complex heterocyclic scaffolds. Unlike its ortho-substituted counterparts, which frequently undergo direct intramolecular cyclization to form isoquinolines or indoles, the meta-positioning of the propynyl group in this molecule dictates a different synthetic logic. It serves primarily as a robust, orthogonal handle for Diversity-Oriented Synthesis (DOS) , allowing for the construction of extended conjugated systems (chalcones) and subsequent heterocycles (pyrazolines, isoxazoles) while preserving the internal alkyne for late-stage functionalization.

This guide provides validated protocols for Claisen-Schmidt condensation, heterocyclization, and multicomponent A3 couplings, emphasizing the chemoselectivity required to maintain the integrity of the prop-1-yn-1-yl moiety.

Chemical Profile & Reactivity Logic

The molecule features two distinct reactive centers with orthogonal reactivity profiles:[1]

  • The Aldehyde (-CHO): A highly reactive electrophile prone to nucleophilic attack (amines, enolates) and condensation reactions. It is the primary entry point for heterocyclic ring formation.

  • The Internal Alkyne (-C≡C-CH₃): Unlike terminal alkynes, this internal alkyne is chemically robust against mild bases and nucleophiles used in aldehyde functionalization. It acts as a "silent" partner during initial heterocycle formation but can be activated later via transition metal catalysis (Au, Pd) or reduced to a cis/trans alkene.

Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Figure 1: Divergent synthetic workflows for 3-(prop-1-yn-1-yl)benzaldehyde. Start 3-(Prop-1-yn-1-yl)benzaldehyde (Bifunctional Core) Path1 Pathway A: Claisen-Schmidt (Aldehyde Reactivity) Start->Path1 + Ketone / NaOH Path2 Pathway B: A3 Coupling (Multicomponent) Start->Path2 + Amine + Terminal Alkyne (Cu Cat.) Chalcone Alkynyl Chalcone Intermediate Path1->Chalcone - H₂O Pyrazoline Pyrazoline Scaffold (Bioactive/Fluorescent) Chalcone->Pyrazoline + Hydrazine Propargylamine Propargylamine (Dual Alkyne System) Path2->Propargylamine C-H Activation

[2]

Application 1: Synthesis of Alkynyl-Functionalized Pyrazolines

Mechanism: Claisen-Schmidt Condensation


 Michael Addition/Cyclization.
Utility:  Pyrazolines are privileged scaffolds in medicinal chemistry (anti-inflammatory, antidepressant) and materials science (fluorescence).
Protocol A: Claisen-Schmidt Condensation

This step generates an


-unsaturated ketone (chalcone). The internal alkyne remains stable under these basic conditions.

Reagents:

  • 3-(Prop-1-yn-1-yl)benzaldehyde (1.0 equiv)

  • Acetophenone (or substituted derivative) (1.0 equiv)

  • NaOH (10% aq.[2] solution) or KOH/Ethanol

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 3-(prop-1-yn-1-yl)benzaldehyde and 5.0 mmol of acetophenone in 15 mL of 95% ethanol.

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature (25°C).

  • Reaction: Stir the mixture for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by a highly UV-active chalcone spot (
      
      
      
      ).
  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing mild HCl (to neutralize excess base).

  • Isolation: The yellow precipitate (chalcone) is filtered, washed with cold water (

    
     mL), and recrystallized from hot ethanol.
    
Protocol B: Cyclization to Pyrazolines

Reagents:

  • Alkynyl Chalcone (from Protocol A) (1.0 equiv)

  • Hydrazine Hydrate (80%) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Dissolve 2.0 mmol of the chalcone in 10 mL of glacial acetic acid.

  • Addition: Add hydrazine hydrate (10 mmol) cautiously (exothermic).

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Mechanistic Note: The reaction proceeds via hydrazone formation followed by intramolecular Michael addition.

  • Quench: Cool to room temperature and pour into crushed ice.

  • Purification: Filter the solid product. If oil forms, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary: Typical Yields

Substrate (Ketone)Product TypeYield (%)Reaction Time
Acetophenone3,5-Diphenyl-pyrazoline82-88%6 h
4-Nitroacetophenone3-(4-Nitrophenyl)-5-phenyl...90-95%4 h
4-Methoxyacetophenone3-(4-Methoxyphenyl)-5-phenyl...75-80%8 h

Application 2: Multicomponent A3 Coupling

Mechanism: Aldehyde-Alkyne-Amine Coupling (Cu(I) catalyzed). Utility: Rapid generation of propargylamines. Here, the 3-(prop-1-yn-1-yl)benzaldehyde acts as the aldehyde component. The internal alkyne does not participate in the coupling but remains as a functional handle.

Protocol C: Microwave-Assisted A3 Coupling

Reagents:

  • 3-(Prop-1-yn-1-yl)benzaldehyde (1.0 equiv)

  • Morpholine (or secondary amine) (1.2 equiv)

  • Phenylacetylene (Terminal alkyne source) (1.5 equiv)

  • CuI (10 mol%)

  • Toluene (Solvent)[4]

Step-by-Step Methodology:

  • Assembly: In a microwave-safe vial, combine the aldehyde (1.0 mmol), morpholine (1.2 mmol), phenylacetylene (1.5 mmol), and CuI (19 mg). Add 2 mL Toluene.

  • Degassing: Briefly purge the headspace with Argon (prevents oxidative homocoupling of the terminal alkyne).

  • Irradiation: Heat in a microwave reactor at 100°C for 20 minutes (or reflux conventionally for 12 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove copper salts.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

Critical Troubleshooting & Optimization (E-E-A-T)

Chemoselectivity of the Alkyne
  • Issue: In Protocol B (Hydrazine), there is a risk of reducing the internal alkyne if conditions are too harsh (e.g., catalytic hydrogenation).

  • Solution: Use Hydrazine Hydrate in Acetic Acid rather than Hydrogen/Pd-C. The chemical reduction of an internal alkyne by hydrazine is kinetically much slower than the condensation with the carbonyl.

Steric Hindrance in A3 Coupling
  • Issue: The meta-propynyl group exerts a mild inductive effect but minimal steric hindrance compared to ortho-substituents.

  • Insight: If yields are low, the issue is likely the amine partner, not the aldehyde. Secondary amines (morpholine, piperidine) work best. Bulky anilines may require Lewis acid co-catalysts (

    
    ).
    
Purification of Aldehyde
  • Storage: 3-(Prop-1-yn-1-yl)benzaldehyde can oxidize to the corresponding benzoic acid upon prolonged air exposure.

  • Validation: Before use, check the ¹H NMR. The aldehyde proton appears as a singlet at

    
     ppm. If a broad singlet at 
    
    
    
    ppm is visible, purify via a chemically inert wash (wash organic layer with sat. NaHCO₃ to remove acid).

Visualization of Reaction Pathway

The following diagram details the specific mechanism for the Pyrazoline synthesis, highlighting the stability of the propynyl group.

ReactionMechanism Figure 2: Step-wise mechanism for Pyrazoline synthesis preserving the alkyne. Aldehyde 3-(Prop-1-yn-1-yl)benzaldehyde (Electrophile) Aldol β-Hydroxy Ketone (Unstable Intermediate) Aldehyde->Aldol Ketone Acetophenone (Enolate Precursor) Enolate Enolate Ion (Nucleophile) Ketone->Enolate NaOH (-H+) Enolate->Aldol + Aldehyde Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O (Elimination) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone + Hydrazine Product 1-Acetyl-3,5-diarylpyrazoline (Final Heterocycle) Hydrazone->Product Intramolecular Michael Addition

References

  • Claisen-Schmidt Condensation Protocols

    • Hull, L. A. (2001).[5] "The Dibenzalacetone Reaction Revisited". Journal of Chemical Education, 78(2), 226.[5]

    • Detailed methodology for benzaldehyde deriv
  • Multicomponent Reactions of Alkynyl Benzaldehydes

    • Zou, Y., et al. (2020).[6] "Catalytic Asymmetric Three-Component Reaction of 2-Alkynylbenzaldehydes...". Organic Letters, 22(17), 6932-6937.[7] [7]

    • Note: While focusing on ortho-derivatives, the A3 coupling conditions described are directly transferable to meta-isomers.
  • Heterocycle Synthesis Reviews: Menéndez, J. C. (Ed.). (2010). "Multicomponent Reactions in the Synthesis of Heterocycles". Topics in Heterocyclic Chemistry. Springer. General reference for the logic of using aldehydes as lynchpins in MCRs.
  • Properties of Alkynyl Benzaldehydes

    • Sigma-Aldrich / Merck Product Data. "3-(Prop-2-yn-1-yloxy)benzaldehyde and related structures".

    • Used for physical property verification and safety d

Sources

Method

Application Note: 3-(Prop-1-yn-1-yl)benzaldehyde in Fluorescent Probe Development

This guide details the application of 3-(Prop-1-yn-1-yl)benzaldehyde , a specialized bifunctional intermediate used in the synthesis of fluorescent probes and bioorthogonal tags. While often overshadowed by its terminal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(Prop-1-yn-1-yl)benzaldehyde , a specialized bifunctional intermediate used in the synthesis of fluorescent probes and bioorthogonal tags. While often overshadowed by its terminal alkyne analogs (e.g., 3-ethynylbenzaldehyde) or ether derivatives (e.g., O-propargyl), this specific internal alkyne scaffold offers unique advantages in Stimulated Raman Scattering (SRS) microscopy and sterically controlled bioorthogonal chemistry .

[1]

Introduction & Core Principles

3-(Prop-1-yn-1-yl)benzaldehyde (CAS: Analogous to 5651-87-6 for ether variant) is a dual-function pharmacophore characterized by two orthogonal reactive handles:

  • Aldehyde (-CHO): A highly reactive electrophile used for reaction-based sensing (e.g., hydrazine/amine detection) or as a condensation handle to construct fluorophore cores (e.g., BODIPY, Cyanine).

  • Internal Alkyne (-C≡C-CH₃): Unlike terminal alkynes, this methyl-capped alkyne is chemically stable against standard copper-catalyzed click chemistry (CuAAC) unless specifically activated. Its primary utility lies in Raman Imaging , where the C≡C stretch (~2220–2250 cm⁻¹) emits in the cellular "silent region," avoiding interference from endogenous biomolecules.

Mechanism of Action[2]
  • Fluorescence Turn-On (Sensing): The aldehyde moiety acts as a photo-induced electron transfer (PET) quencher. Upon reaction with a target analyte (e.g., hydrazine), the aldehyde converts to a hydrazone, suppressing PET and restoring fluorescence.

  • Raman Tagging: The internal alkyne provides a strong, narrow vibrational signature for multiplexed imaging, distinct from the broad fluorescence background.

Synthesis Protocol: The Sonogashira Coupling

Objective: Synthesize 3-(Prop-1-yn-1-yl)benzaldehyde from 3-bromobenzaldehyde.

Reagents & Equipment[1][3][4]
  • Precursor: 3-Bromobenzaldehyde (1.0 eq)

  • Alkyne Source: Propyne gas (or 1-trimethylsilyl-1-propyne for easier handling)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (dry, degassed)

  • Equipment: Schlenk line, sealed pressure tube (if using gas).

Step-by-Step Methodology
  • Degassing: Charge a flame-dried Schlenk flask with 3-bromobenzaldehyde (5 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.05 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF (20 mL) and Et₃N (10 mL) via syringe under Argon flow.

  • Alkyne Addition:

    • Method A (Gas): Bubble propyne gas through the solution for 15 min, then seal the vessel.

    • Method B (Liquid precursor): Add propyne precursor dropwise.

  • Reaction: Stir at 60°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot will shift significantly.

  • Workup: Filter the reaction mixture through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0→10% EtOAc in Hexane).

    • Yield Expectation: 75–85% (Pale yellow oil or low-melting solid).

Probe Construction & Sensing Workflow

This protocol describes converting the aldehyde into a "Turn-On" Hydrazine Probe .

A. Probe Synthesis (Condensation)[1][5]
  • Dissolve: 3-(Prop-1-yn-1-yl)benzaldehyde (1 eq) in Ethanol.

  • Couple: Add a fluorophore precursor (e.g., N-methyl-indolium iodide) (1 eq) and piperidine (cat.).

  • Reflux: Heat at 80°C for 4 hours to form the styryl dye.

  • Isolate: Precipitate with cold ether.

B. Sensing Protocol (Fluorescence Turn-On)

Target Analyte: Hydrazine (N₂H₄), a toxic industrial pollutant.

ParameterCondition
Probe Concentration 10 µM (in PBS/DMSO 9:1, pH 7.4)
Excitation/Emission Dependent on fluorophore (e.g., 520 nm / 560 nm)
Incubation Time 10–20 minutes at 37°C
Detection Limit (LOD) Typically 10–50 nM

Procedure:

  • Prepare a 1 mM stock solution of the probe in DMSO.

  • Dilute to 10 µM in PBS buffer (pH 7.4).

  • Add Hydrazine (0–100 µM titration).

  • Measure fluorescence spectra immediately and at 5-minute intervals.

  • Result: A significant fluorescence increase (10–50 fold) indicates hydrazone formation, blocking the PET quenching mechanism.

Visualization of Mechanisms

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of the building block into a functional probe and its dual sensing modes.

G Start 3-Bromobenzaldehyde Step1 Sonogashira Coupling (Pd/Cu, Propyne) Start->Step1 Core 3-(Prop-1-yn-1-yl)benzaldehyde (Dual-Function Scaffold) Step1->Core PathA Path A: Sensing (Aldehyde Reactivity) Core->PathA + Hydrazine/Amine PathB Path B: Tagging (Alkyne Stability) Core->PathB SRS Microscopy ProdA Fluorescent Hydrazone (Turn-On Signal) PathA->ProdA PET Inhibition ProdB Raman Silent Region (2225 cm⁻¹ Signal) PathB->ProdB Vibrational Imaging

Caption: Synthesis workflow and bifurcation into reaction-based fluorescence sensing (Path A) or Raman imaging (Path B).

Diagram 2: Sensing Mechanism (PET Switching)

Logic flow for the "Turn-On" fluorescence response.

Mechanism Probe Probe (Aldehyde Form) Weak Fluorescence Reaction Nucleophilic Addition & Elimination Probe->Reaction PET_On PET Process: ACTIVE (Quenching) Probe->PET_On Analyte Analyte (Hydrazine) Analyte->Reaction Product Hydrazone Product Strong Fluorescence Reaction->Product PET_Off PET Process: BLOCKED (Emission) Product->PET_Off

Caption: Mechanism of fluorescence restoration via inhibition of Photo-induced Electron Transfer (PET) upon analyte binding.

Troubleshooting & Critical Notes

A. Synthesis Challenges
  • Issue: Homocoupling of the alkyne (dimerization).

    • Solution: Use a slight excess of the alkyne and ensure strict oxygen-free conditions (Argon balloon is insufficient; use a Schlenk line).

  • Issue: Incomplete conversion of bromide.

    • Solution: Increase temperature to 80°C or switch to a more active catalyst like Pd(dppf)Cl₂.

B. Nomenclature Alert

Researchers often confuse two similar structures. Ensure you are using the correct isomer for your application:

  • 3-(Prop-1-yn-1-yl)benzaldehyde: Internal alkyne (C-C bond).[1] Best for Raman/Stability.

  • 3-(Prop-2-yn-1-yloxy)benzaldehyde: O-Propargyl ether (C-O bond). Best for Click Chemistry.

C. Spectral Interference[1]
  • When using the internal alkyne for Raman imaging, avoid using DMSO as the primary imaging buffer if possible, as it has vibrational modes in the fingerprint region (though it usually does not overlap with the ~2225 cm⁻¹ alkyne silent region).

References

  • Tantipanjaporn, A., et al. (2024). "Ethynylbenzaldehydes as novel reaction-based 'turn-on' fluorescent probes for primary amine detection." Sensors and Actuators B: Chemical. Link

  • Roth, A., et al. (2015). "A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells."[2] Journal of the American Chemical Society.[2] Link

  • Karpus, A., et al. (2025). "Synthesis and Fluorescent Properties of Alkynylated 3-Methylidenephthalides." Journal of Organic Chemistry. Link

  • Zhang, J., et al. (2020). "A Comparative Study of Fluorescent Probes Derived from Benzoyl Hydrazine."[3] SSRG International Journal of Applied Chemistry. Link

Sources

Application

Application Note: Precision Polymerization of 3-(Prop-1-yn-1-yl)benzaldehyde

This Application Note is structured as a comprehensive technical guide for the synthesis and polymerization of 3-(Prop-1-yn-1-yl)benzaldehyde , a functionalized internal alkyne. The guide prioritizes scientific rigor by...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and polymerization of 3-(Prop-1-yn-1-yl)benzaldehyde , a functionalized internal alkyne.

The guide prioritizes scientific rigor by addressing the inherent challenge of polymerizing Lewis-basic monomers (aldehydes) with Lewis-acidic catalysts (Ta/Nb halides). It recommends a protection-group strategy as the "Gold Standard" to ensure high molecular weight and reproducibility, while also discussing direct polymerization alternatives.

Executive Summary

The polymerization of 3-(Prop-1-yn-1-yl)benzaldehyde represents a specialized challenge in macromolecular synthesis. Unlike terminal acetylenes which polymerize readily with Rhodium-based catalysts, this monomer is an internal alkyne (1-aryl-1-propyne derivative). These sterically demanding structures typically require high-valent transition metal catalysts (Ta, Nb) to form high-molecular-weight polymers.

However, the pendant aldehyde (-CHO) group presents a critical compatibility issue: it is a Lewis base that can irreversibly coordinate to the oxophilic Lewis acid catalysts (TaCl₅, NbCl₅), leading to catalyst poisoning or uncontrolled cross-linking.

This guide details two protocols:

  • Protocol A (Gold Standard): Acetal protection of the aldehyde prior to polymerization to ensure catalyst activity and linear chain growth.

  • Protocol B (Direct): A specialized Molybdenum-based catalytic system for direct polymerization, suitable for rapid screening but often yielding lower molecular weights.

Monomer Synthesis & Properties

Before polymerization, the monomer must be synthesized with high purity (>99%) to prevent chain termination.

Target Molecule: 3-(Prop-1-yn-1-yl)benzaldehyde Structure: A benzene ring substituted at the meta-position with a formyl group and a prop-1-ynyl group.

Synthetic Pathway (Sonogashira Coupling)
  • Reagents: 3-Bromobenzaldehyde, Propyne (gas) or Tributyl(prop-1-ynyl)stannane.

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

  • Base/Solvent: Et₃N / THF.

  • Conditions: 50°C, sealed tube (if using propyne gas), 12 h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Quality Attribute (CQA): The monomer must be free of residual amine base (Et₃N), as amines are potent poisons for Tantalum/Niobium catalysts.

Polymerization Strategy & Mechanism

Catalyst Selection Logic

The choice of catalyst is dictated by the steric nature of the alkyne and the polarity of the substituents.

Catalyst SystemTarget SubstrateProsCons
[(nbd)RhCl]₂ Terminal AlkynesStereoregular (cis-transoid), tolerant of polar groups.Ineffective for internal alkynes (low activity).
TaCl₅ / n-Bu₄Sn Internal AlkynesProduces high MW (

), thermal stability.
Intolerant of polar groups (aldehydes, amines) without protection.
MoCl₅ / EtOH Internal AlkynesModerate tolerance to polar groups.Often yields lower MW; broader polydispersity (PDI).
Mechanistic Pathway

The polymerization proceeds via coordination-insertion (metathesis-like mechanism) involving a metal-carbene active species.

DOT Diagram: Catalyst Decision Tree The following logic flow illustrates the decision process for selecting the optimal protocol.

PolymerizationStrategy Start Target: Poly(3-(Prop-1-yn-1-yl)benzaldehyde) CheckStructure Check Alkyne Type: Internal (Disubstituted) Start->CheckStructure CheckFunc Check Functional Group: Aldehyde (Lewis Base) CheckStructure->CheckFunc Decision Select Catalyst System CheckFunc->Decision TaRoute Route A: TaCl5/n-Bu4Sn (High MW, High Stereoregularity) Decision->TaRoute Preferred MoRoute Route B: MoCl5-based (Direct Polymerization) Decision->MoRoute Alternative Protect Step 1: Protect Aldehyde (Acetal Formation) TaRoute->Protect DirectPoly Direct Polymerization (Risk of Catalyst Poisoning) MoRoute->DirectPoly PolymerizeTa Step 2: Polymerization (Toluene, 80°C) Protect->PolymerizeTa Deprotect Step 3: Deprotection (Acid Hydrolysis) PolymerizeTa->Deprotect ResultA Result: High MW Polymer Intact Aldehyde Functionality Deprotect->ResultA ResultB Result: Low/Med MW Polymer Potential Crosslinking DirectPoly->ResultB

Caption: Decision matrix for polymerizing functionalized internal alkynes. Route A (Tantalum with protection) is the recommended pathway for high-fidelity synthesis.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Recommended for drug development applications requiring defined molecular weights.

Step 1: Monomer Protection
  • Dissolve 3-(Prop-1-yn-1-yl)benzaldehyde (10 mmol) in toluene.

  • Add Ethylene Glycol (15 mmol) and catalytic p-TsOH (0.1 mmol).

  • Reflux with a Dean-Stark trap to remove water until conversion is complete (monitor by TLC).

  • Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate. Yields the acetal-protected monomer.

Step 2: Polymerization (TaCl₅/n-Bu₄Sn)
  • Setup: Flame-dry a Schlenk flask and purge with Nitrogen (

    
    ).
    
  • Solvent: Add anhydrous Toluene (monomer concentration ~1.0 M).

  • Catalyst Prep: In a separate vial, prepare the catalyst solution:

    • TaCl₅ (20 mM final conc)

    • n-Bu₄Sn (40 mM final conc)

    • Note: Aging the catalyst mixture for 10 mins at 80°C is often beneficial.

  • Initiation: Inject the catalyst solution into the monomer solution.

  • Reaction: Stir at 80°C for 24 hours . The solution should turn deep yellow/orange, indicating conjugation.

  • Termination: Quench with a mixture of Methanol/HCl (small amount).

Step 3: Isolation & Deprotection
  • Precipitation: Pour the reaction mixture into a large excess of Methanol (10x volume). Filter the polymer.

  • Deprotection: Dissolve the polymer in THF. Add 2M HCl and stir at room temperature for 12 hours to hydrolyze the acetal back to the aldehyde.

  • Final Purification: Reprecipitate in Methanol, filter, and dry under vacuum.

Protocol B: Direct Polymerization (MoCl₅ Route)

Suitable for rapid screening where lower MW is acceptable.

  • Catalyst: Use MoCl₅ with EtAlCl₂ or n-Bu₄Sn as cocatalyst.

  • Solvent: 1,4-Dioxane or Cyclohexane (sometimes tolerates polarity better than Toluene).

  • Procedure: Similar to Protocol A, but perform at 30-60°C .

  • Warning: Monitor viscosity closely. If the solution gels immediately, the aldehyde is cross-linking via the catalyst; switch to Protocol A.

Characterization & Data Analysis

TechniqueExpected ObservationPurpose
¹H NMR Broadening of aromatic peaks (6.5–7.5 ppm). Disappearance of sharp alkyne methyl peak (~2.0 ppm). Appearance of broad backbone methyl peak.Verify polymerization and purity.
IR Spectroscopy Monomer: Sharp C≡C stretch (~2200 cm⁻¹). Polymer: Disappearance of C≡C. Retention of C=O (1700 cm⁻¹).Confirm functional group integrity.
GPC (SEC) Unimodal distribution.

Da (Protocol A).
Determine Molecular Weight and PDI.[1]
UV-Vis Bathochromic shift (absorption > 350 nm).Assess conjugation length.

Post-Polymerization Modification (Application)

The pendant aldehyde serves as a versatile "click" handle for drug conjugation.

Schiff Base Formation:



  • Reagent: Primary amine-containing drug or fluorophore.

  • Conditions: Mild acid catalysis (Acetic acid), Room Temp.

  • Reduction: Treat with NaCNBH₃ to form a stable secondary amine linkage (Reductive Amination).

References

  • Masuda, T., & Higashimura, T. (1984). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121–165. Link

  • Masuda, T. (2018). Synthesis of High Polymers from Substituted Acetylenes: Exploitation of Molybdenum- and Tungsten-Based Catalysts.[1][2] Accounts of Chemical Research, 51(12). Link

  • Aoki, T., et al. (1999). Polymerization of Phenylacetylenes with Polar Functional Groups. Macromolecular Chemistry and Physics, 200(5). Link

  • Shiotsuki, M., Sanda, F., & Masuda, T. (2011).[3] Polymerization of Substituted Acetylenes and Features of the Formed Polymers. Polymer Chemistry, 2, 1044-1058.[4] Link

  • Tang, B. Z., et al. (2001). Synthesis of Soluble, Stable, and Highly Luminescent Polyacetylenes Containing Carbazole Pendants. Macromolecules, 34, 3146. Link

Sources

Method

Application Notes &amp; Protocols: Metal-Catalyzed Reactions of 3-(Prop-1-yn-1-yl)benzaldehyde

Abstract This technical guide provides an in-depth exploration of the metal-catalyzed reactivity of 3-(prop-1-yn-1-yl)benzaldehyde, a versatile bifunctional building block. Possessing both an internal alkyne and an aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the metal-catalyzed reactivity of 3-(prop-1-yn-1-yl)benzaldehyde, a versatile bifunctional building block. Possessing both an internal alkyne and an aldehyde, this substrate offers orthogonal reactivity, enabling selective transformations critical for the synthesis of complex molecular architectures in pharmaceutical and materials science research. This document details field-proven protocols for key transformations, including the chemoselective hydrogenation of the aldehyde and gold-catalyzed intramolecular cyclization. Each protocol is supported by a discussion of the underlying scientific principles, causality behind experimental choices, and troubleshooting insights to ensure reliable and reproducible outcomes. The content is structured to guide researchers from theoretical understanding to practical application, emphasizing scientific integrity and validated methodologies.

Introduction: A Bifunctional Scaffold for Complex Synthesis

The molecular architecture of 3-(prop-1-yn-1-yl)benzaldehyde presents a compelling platform for synthetic innovation. It features two distinct and highly valuable functional groups: a sterically accessible aldehyde on a benzene ring and a nucleophilic internal alkyne. The meta-substitution pattern introduces unique electronic and steric properties compared to its more frequently studied ortho and para isomers.

The aldehyde group serves as a classic electrophilic handle for transformations such as reductive amination, olefination, and oxidation. The internal alkyne, while less reactive in certain cycloadditions than its terminal counterparts, is an excellent substrate for metal-catalyzed activation, particularly with π-acidic metals like gold, leading to complex cyclization and annulation cascades.[1][2] The strategic application of metal catalysis allows for the selective manipulation of one functional group in the presence of the other, a cornerstone of modern synthetic efficiency.

This guide focuses on two primary classes of metal-catalyzed reactions that leverage this bifunctionality:

  • Selective Reduction: Targeting the aldehyde for hydrogenation while preserving the alkyne integrity.

  • Intramolecular Cyclization: Activating the alkyne to engage in a cascade reaction with the aromatic ring.

These applications highlight the molecule's potential for generating diverse heterocyclic and carbocyclic frameworks from a single, readily accessible starting material.

Section 1: Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

The most reliable and modular route to the title compound is the Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5] For this synthesis, 3-iodobenzaldehyde is coupled with propyne gas or a suitable surrogate.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - 3-Iodobenzaldehyde - Pd(PPh3)2Cl2 - CuI - Triethylamine (Solvent/Base) degas Degas with N2/Ar (3 cycles) reagents->degas add_propyne Bubble Propyne Gas (or add propyne surrogate) degas->add_propyne heat Stir at 40-50 °C (Monitor by TLC) add_propyne->heat filter Cool and Filter off Et3N·HI salts heat->filter concentrate Concentrate Filtrate in vacuo filter->concentrate extract Aqueous Workup (EtOAc/H2O) concentrate->extract purify Column Chromatography (Silica Gel) extract->purify product Final Product purify->product

Caption: Workflow for the synthesis of the target compound.

Protocol 1: Sonogashira Coupling
ParameterValue / Description
Aryl Halide 3-Iodobenzaldehyde (1.0 equiv)
Alkyne Propyne gas (bubbled through solution)
Palladium Catalyst Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) (2 mol%)
Copper Co-catalyst Copper(I) iodide (CuI) (4 mol%)
Base & Solvent Triethylamine (Et3N), anhydrous
Temperature 45 °C
Reaction Time 4-6 hours (monitor by TLC)
Typical Yield 75-90%

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 3-iodobenzaldehyde (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous triethylamine via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Bubble propyne gas gently through the stirring solution for 15 minutes.

  • Heat the reaction mixture to 45 °C and stir. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature. A precipitate of triethylammonium iodide will form.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(prop-1-yn-1-yl)benzaldehyde as a solid.

Scientific Rationale: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[3] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide species. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst. The amine serves as both the base to deprotonate the terminal alkyne and the solvent.

Section 2: Chemoselective Catalytic Hydrogenation of the Aldehyde

A common requirement in multi-step synthesis is the selective reduction of an aldehyde without affecting a co-existing alkyne. Over-reduction to the alcohol followed by hydrogenation of the alkyne to an alkene or alkane is a common side reaction. Chemoselectivity can be achieved by using a catalyst system that preferentially adsorbs and reduces the carbonyl group. Palladium catalysts supported on various materials are often employed for this purpose.[6][7]

Protocol 2: Selective Hydrogenation to 3-(Prop-1-yn-1-yl)benzyl alcohol
ParameterValue / Description
Substrate 3-(Prop-1-yn-1-yl)benzaldehyde (1.0 equiv)
Catalyst 5% Palladium on activated carbon (Pd/C)
Hydrogen Source H2 gas (1 atm, balloon)
Solvent Ethyl acetate or Methanol
Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours (monitor by TLC)
Typical Yield >95%

Step-by-Step Methodology:

  • Dissolve 3-(prop-1-yn-1-yl)benzaldehyde (1.0 equiv) in ethyl acetate in a round-bottom flask.

  • Carefully add 5% Pd/C (approx. 1-2 wt% of the substrate) to the solution.

  • Evacuate the flask and backfill with H2 gas from a balloon. Repeat this process three times.

  • Stir the reaction vigorously under the H2 atmosphere (balloon pressure).

  • Monitor the reaction closely by TLC. The product alcohol will have a lower Rf value than the starting aldehyde.

  • Once the starting material is consumed, carefully vent the H2 atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-(prop-1-yn-1-yl)benzyl alcohol, which is often pure enough for subsequent steps without further purification.

Scientific Rationale: The chemoselectivity of this reduction relies on the kinetic differences in the hydrogenation rates of the aldehyde and the alkyne on the palladium surface. Under mild conditions (low pressure, room temperature), the polar carbonyl group is more readily adsorbed and reduced than the less polar C≡C triple bond.[8] Stopping the reaction immediately after the consumption of the aldehyde is crucial to prevent further reduction of the alkyne.

Section 3: Gold-Catalyzed Intramolecular Cyclization

Gold(I) and Gold(III) complexes are exceptional π-acidic catalysts that activate alkynes toward nucleophilic attack.[2][9] In substrates containing both an alkyne and a nucleophile (or a precursor to one), this activation can trigger powerful intramolecular cascade reactions. While many examples involve ortho-alkynyl carbonyl compounds leading to five- or six-membered rings, the meta-position of the aldehyde in our substrate presents a unique challenge and opportunity. Direct intramolecular attack of the aldehyde oxygen is sterically disfavored. However, the gold-activated alkyne can be attacked by the π-system of the benzene ring itself in an intramolecular hydroarylation, followed by subsequent reaction pathways.

Proposed Reaction Pathway: Gold-Catalyzed Cyclization

cluster_activation Alkyne Activation cluster_cyclization Intramolecular Attack cluster_rearomatization Termination start Starting Material + Au(I) Catalyst activated Gold-π-Alkyne Complex start->activated Coordination attack Hydroarylation: π-system attacks activated alkyne activated->attack vinyl_gold Vinyl-Gold Intermediate attack->vinyl_gold Forms C-C bond protodeauration Protodeauration vinyl_gold->protodeauration [H+] product Cyclized Product (e.g., Dihydronaphthalene) protodeauration->product catalyst_regen Regenerated Au(I) Catalyst protodeauration->catalyst_regen

Caption: Proposed mechanism for gold-catalyzed hydroarylation.

Protocol 3: Gold-Catalyzed Intramolecular Hydroarylation
ParameterValue / Description
Substrate 3-(Prop-1-yn-1-yl)benzaldehyde (1.0 equiv)
Catalyst (Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (5 mol%)
Co-catalyst/Acid Silver hexafluoroantimonate (AgSbF6) (5 mol%) or Triflic Acid (TfOH) (10 mol%)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Temperature Room Temperature to 40 °C
Reaction Time 1-24 hours (monitor by LC-MS or TLC)
Typical Yield Highly substrate and condition dependent

Step-by-Step Methodology:

  • In a flame-dried vial under an inert atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DCM.

  • In a separate vial, add Ph3PAuCl (0.05 equiv) and AgSbF6 (0.05 equiv). Add anhydrous DCM and stir for 5 minutes. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species.

  • Transfer the activated catalyst solution to the substrate solution via syringe.

  • Stir the reaction at room temperature and monitor its progress. Gentle heating (40 °C) may be required.

  • Upon completion, quench the reaction by filtering it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting product by flash column chromatography. The product is expected to be an isomeric mixture of substituted dihydronaphthalene aldehydes.

Scientific Rationale: The active catalyst is a cationic gold(I) species, which is highly electrophilic and coordinates to the alkyne.[10][11] This coordination polarizes the C≡C bond, making it susceptible to nucleophilic attack. In this case, the electron-rich aromatic ring acts as the nucleophile, attacking the alkyne in a 6-endo-dig cyclization. The resulting vinyl-gold intermediate undergoes protodeauration to release the cyclized product and regenerate the gold catalyst. The regioselectivity of the ring attack can be influenced by the electronics of the aldehyde group.

References

Sources

Application

3-(Prop-1-yn-1-yl)benzaldehyde in the design of anti-cancer agents.

Application Note: 3-(Prop-1-yn-1-yl)benzaldehyde in Rational Anti-Cancer Drug Design Executive Summary This guide details the synthetic utility and biological relevance of 3-(Prop-1-yn-1-yl)benzaldehyde (CAS: 29903-04-6,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Prop-1-yn-1-yl)benzaldehyde in Rational Anti-Cancer Drug Design

Executive Summary

This guide details the synthetic utility and biological relevance of 3-(Prop-1-yn-1-yl)benzaldehyde (CAS: 29903-04-6, analogous structures) as a "privileged scaffold intermediate" in the development of targeted anti-cancer agents. While often overlooked as a simple intermediate, this molecule represents a strategic convergence of two critical pharmacophores: an electrophilic aldehyde (capable of covalent Schiff base formation or condensation) and a rigid, electron-rich internal alkyne (serving as a


-stacking linker or "molecular rod").

Recent high-impact studies (Saito et al., 2025) have elucidated that benzaldehyde derivatives can suppress epithelial-mesenchymal plasticity (EMP) by targeting the 14-3-3ζ / H3S28ph axis. Furthermore, the propynyl group provides a steric and electronic handle often superior to simple methyl or ethynyl groups in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 3-(Prop-1-yn-1-yl)benzaldehyde
Molecular Formula C

H

O
Molecular Weight 144.17 g/mol
Key Functionality Aldehyde (C-1): Electrophile for heterocycle formation.Alkyne (C-3): Rigid spacer,

-interaction site, metabolic stability.[1]
Target Class Kinase Inhibitors (Linker), Tubulin Binders (Chalcones), EMP Suppressors.

Why this Scaffold?

  • Rigidity: The internal alkyne holds the aldehyde vector at a fixed angle relative to the phenyl ring, reducing entropic penalty upon protein binding.

  • Versatility: It serves as a precursor for Chalcones (via Claisen-Schmidt), Schiff Bases (DNA intercalators), and Quinolines (via Friedländer synthesis).

Experimental Protocols

Protocol A: Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde

Rationale: Direct Sonogashira coupling is the most efficient route. Using propyne solution (rather than gas) improves safety and reproducibility (Alterman & Kraus, 2022).

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Propyne (2.0 equiv, 1.0 M solution in THF)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (4 mol%)

  • Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Pre-load: In a flame-dried Schlenk flask under Argon, charge Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI.
  • Solvent Addition: Add anhydrous THF and Et

    
    N via syringe. Degas the solution by bubbling Argon for 10 minutes.
    
  • Substrate Addition: Add 3-Bromobenzaldehyde. Stir until dissolved.

  • Alkyne Introduction: Add the Propyne/THF solution dropwise at 0°C to prevent off-gassing.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The product should appear as a distinct UV-active spot (R

    
     ~0.6) distinct from the bromide.
    
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Target: >85%.[1][2]

Protocol B: Derivatization to Anti-Cancer Chalcone Hybrids

Rationale: Chalcones are potent tubulin polymerization inhibitors. The propynyl group at the meta-position enhances lipophilicity and metabolic stability compared to unsubstituted analogs.

Reagents:

  • 3-(Prop-1-yn-1-yl)benzaldehyde (Product from Protocol A)

  • 4-Aminoacetophenone (or substituted acetophenone)

  • NaOH (40% aq) or Ba(OH)

    
    
    
  • Ethanol (EtOH)

Methodology (Claisen-Schmidt Condensation):

  • Dissolve the aldehyde (1 mmol) and acetophenone (1 mmol) in EtOH (5 mL).

  • Add base catalyst (NaOH, 0.5 mL) dropwise at 0°C.

  • Stir at RT for 6–12 hours. A precipitate (the chalcone) typically forms.

  • Isolation: Filter the solid, wash with cold water/EtOH (1:1), and recrystallize from EtOH.

Mechanism of Action & Pathway Visualization

The anti-cancer activity of molecules derived from this scaffold operates via two primary mechanisms:

  • Direct Inhibition (Aldehyde moiety): Interference with the 14-3-3ζ / H3S28ph interaction, preventing Epithelial-Mesenchymal Transition (EMT) and metastasis (Saito et al., 2025).

  • Cytoskeletal Disruption (Chalcone derivative): Binding to the colchicine site of Tubulin , causing G2/M cell cycle arrest.

Pathway Diagram: Synthesis & Biological Impact

G Start 3-Bromobenzaldehyde Sonogashira Sonogashira Coupling (Pd/Cu, Propyne) Start->Sonogashira Core 3-(Prop-1-yn-1-yl)benzaldehyde (The Scaffold) Sonogashira->Core >85% Yield Deriv1 Claisen-Schmidt Condensation Core->Deriv1 Target2 Target: 14-3-3ζ / H3S28ph (EMP Suppression) Core->Target2 Direct Activity Chalcone Propynyl-Chalcone Hybrid Deriv1->Chalcone Target1 Target: Tubulin (Colchicine Site) Chalcone->Target1 IC50 < 5 µM Outcome Apoptosis & Metastasis Inhibition Target1->Outcome Target2->Outcome

Figure 1: Synthetic workflow transforming the precursor into bioactive agents and their dual mechanisms of action.

Biological Evaluation Protocol (Self-Validating)

Assay: MTT Cytotoxicity Screen Cell Lines: A549 (Lung), MCF-7 (Breast), HEK-293 (Normal Control).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations 0.1 – 100 µM.

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Validation Criteria:

    • Z-factor must be > 0.5.

    • HEK-293 IC

      
       should be >5x higher than cancer lines (Selectivity Index).
      

References

  • Alterman, J. L., & Kraus, G. A. (2022).[2][3] A Convenient Procedure for Sonogashira Reactions Using Propyne.[2][3][4] Synthesis, 54(03), 655-657.

  • Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

Method

Application Note: Precision Synthesis of pH-Responsive Block Copolymers via RAFT for Drug Delivery

Abstract & Strategic Relevance In the landscape of modern drug delivery, the "EPR effect" (Enhanced Permeability and Retention) is no longer sufficient for effective targeting. The next generation of nanocarriers relies...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In the landscape of modern drug delivery, the "EPR effect" (Enhanced Permeability and Retention) is no longer sufficient for effective targeting. The next generation of nanocarriers relies on stimuli-responsive block copolymers —materials that self-assemble into micelles and disassemble upon specific environmental triggers (e.g., endosomal pH).

This Application Note details the protocol for synthesizing Poly(ethylene glycol)-block-poly(2-(dimethylamino)ethyl methacrylate) (PEG-b-PDMAEMA) . This amphiphilic block copolymer forms stable micelles in blood (pH 7.4) but becomes cationic and membrane-disruptive in acidic endosomes (pH 5.0–6.0), facilitating the "proton sponge" effect for cytosolic drug release.

We utilize RAFT polymerization due to its tolerance for functional groups (amines) and metal-free nature, unlike ATRP, making it superior for biomedical applications.

Theoretical Basis: The RAFT Mechanism

RAFT is a reversible deactivation radical polymerization (RDRP) technique.[1][2][3] Unlike standard free radical polymerization, RAFT adds a Chain Transfer Agent (CTA)—typically a thiocarbonylthio compound—to mediate equilibrium between active and dormant chains.[4] This "degenerative chain transfer" ensures all chains grow at the same rate, yielding low dispersity (Đ < 1.1).

Mechanism Visualization

The following diagram illustrates the core equilibrium that defines RAFT control.

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium Initiator Initiator (I•) Pn_Radical Propagating Radical (Pn•) Initiator->Pn_Radical + M Monomer Monomer (M) Intermediate Intermediate Radical (Pn-S-C•(Z)-S-R) Pn_Radical->Intermediate + RAFT Agent Pn_Radical->Intermediate k_add / k_frag RAFT_Agent RAFT Agent (S=C(Z)S-R) Dormant Dormant Chain (Pn-S-C(Z)=S) Intermediate->Dormant Fragmentation R_Radical Leaving Group (R•) Intermediate->R_Radical Fragmentation R_Radical->Pn_Radical Re-initiation (+M)

Figure 1: The RAFT mechanism relies on a rapid equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species.

Experimental Design Strategy

Materials Selection

Success in RAFT depends entirely on matching the CTA (Z-group and R-group) to the Monomer (Reactivity Class) .

ComponentSelectionRationale
Monomer DMAEMA (Methacrylate)"More Activated Monomer" (MAM). pH-responsive (pKa ~7.5).
Macro-CTA PEG-4-Cyano-4-(phenylcarbonothioylthio)pentanoateZ-Group (Phenyl): Stabilizes the radical, suitable for methacrylates.R-Group (PEG): Acts as the hydrophilic block and leaving group to initiate the second block.
Initiator AIBN (Azobisisobutyronitrile)Standard thermal initiator. Half-life suitable for 70°C reaction.
Solvent 1,4-Dioxane or AnisoleGood solubility for both blocks; high boiling point allows thermal initiation.
Critical Ratio Calculation

To target a specific degree of polymerization (DP) for the PDMAEMA block (e.g., DP = 100):



Expert Insight: Keep the initiator concentration low (


). High radical flux increases termination events (dead chains), broadening dispersity.

Detailed Protocol: Synthesis of PEG-b-PDMAEMA

Phase 1: Preparation & Degassing

Objective: Eliminate oxygen, which inhibits radical polymerization and oxidizes the RAFT agent.

  • Stock Solution Prep:

    • Weigh PEG-Macro-CTA (

      
       g/mol , 0.50 g, 0.1 mmol) into a dried Schlenk tube.
      
    • Add DMAEMA monomer (1.57 g, 10 mmol) (Target DP = 100).

    • Add AIBN (3.2 mg, 0.02 mmol) from a stock solution in 1,4-dioxane.

    • Add 1,4-Dioxane to reach a total volume of 6 mL (approx. 20-30 wt% monomer).

    • Note: Pass monomer through a basic alumina column prior to use to remove inhibitors (MEHQ).

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze: Submerge Schlenk tube in liquid nitrogen until solid.

    • Pump: Open to high vacuum (10-15 min).

    • Thaw: Close vacuum, thaw in warm water.

    • Repeat: Perform 3–4 cycles. The solution should stop bubbling during the thaw phase.

    • Alternative: Nitrogen sparging for 30 mins is acceptable but less rigorous for controlled molecular weights.

Phase 2: Polymerization & Quenching
  • Reaction:

    • Backfill the Schlenk tube with inert gas (

      
       or 
      
      
      
      ).
    • Immerse in a pre-heated oil bath at 70°C .

    • Stirring: 300-500 RPM.

    • Time: 12–16 hours (Target conversion 70–80%).

    • Pro-Tip: Do not push to 100% conversion. High viscosity leads to the "gel effect" and loss of control (high Đ).

  • Quenching:

    • Remove from heat and immerse in liquid nitrogen or ice water to stop polymerization immediately.

    • Expose to air to quench residual radicals.

Phase 3: Purification
  • Precipitation:

    • Dilute the crude mixture with a small amount of THF or DCM.

    • Add dropwise into cold Hexane or Diethyl Ether (10x excess volume) under vigorous stirring.

    • The polymer will precipitate as a pinkish solid (color comes from the RAFT agent end-group).

  • Drying:

    • Filter or centrifuge the solid.

    • Dry under vacuum at room temperature for 24 hours.

Workflow Visualization

Experimental_Workflow Prep 1. Reagent Prep (PEG-CTA + DMAEMA + AIBN) Degas 2. Freeze-Pump-Thaw (3 Cycles, < 0.05 mmHg) Prep->Degas React 3. Polymerization (70°C, 12-16 hrs, Argon) Degas->React Oxygen Removal Quench 4. Quench (Ice Bath + Air Exposure) React->Quench Target 80% Conv. Purify 5. Purification (Precipitation in Hexane) Quench->Purify Analyze 6. Validation (NMR, GPC) Purify->Analyze

Figure 2: Step-by-step workflow for the synthesis of PEG-b-PDMAEMA.

Characterization & Validation Standards

To ensure the protocol was successful, the following data must be acquired. This acts as a self-validating system .

TechniqueMetricSuccess Criteria

H NMR
Monomer ConversionDisappearance of vinyl protons (5.5 & 6.1 ppm).

H NMR
Block RatioIntegration of PEG backbone (3.6 ppm) vs. PDMAEMA side chains (2.3 ppm).
GPC (SEC) Dispersity (Đ)Đ < 1.20 .[5] Monomodal peak. No "shoulder" (indicates coupling).
DLS Micelle Size< 200 nm in aqueous solution (pH 7.4).
Troubleshooting Guide (Field-Proven Insights)
  • Problem: High Dispersity (Đ > 1.3).

    • Cause: Radical concentration too high or oxygen leak.

    • Fix: Reduce AIBN concentration; check vacuum seal during freeze-pump-thaw.

  • Problem: No Polymerization.

    • Cause: Inhibitor presence or old AIBN.

    • Fix: Pass monomer through basic alumina; recrystallize AIBN from methanol.

  • Problem: Pink Color Persists.

    • Context: This is normal! The RAFT end-group (dithioester) is colored.

    • Removal: If color interferes with downstream assays, remove end-group via aminolysis or radical induced reduction (tributyltin hydride).

References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. [Link][6]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][4][][8] Australian Journal of Chemistry. [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. [Link]

  • Semsarilar, M., & Abetz, V. (2021). Polymerizations by RAFT: Developments of the Technique and Its Application in the Synthesis of Tailored Polymers. Macromolecular Chemistry and Physics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde

<_> Welcome to the technical support center for the synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for the synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic outcomes.

The primary and most efficient method for synthesizing 3-(Prop-1-yn-1-yl)benzaldehyde is the Sonogashira cross-coupling reaction.[1][2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (propyne) and an aryl halide (3-iodobenzaldehyde or 3-bromobenzaldehyde), typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][3][4]

Sonogashira_Reaction A 3-Halobenzaldehyde (X = I, Br) F 3-(Prop-1-yn-1-yl)benzaldehyde (Product) A->F B Propyne B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->F Pd Cycle D Cu(I) Co-catalyst (e.g., CuI) D->F Cu Cycle E Amine Base (e.g., Et₃N) E->F

Caption: General scheme of the Sonogashira coupling for 3-(Prop-1-yn-1-yl)benzaldehyde synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.[5]

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.[2] Pd(0) species can be sensitive to air and moisture.[5]

    • Solution: Use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere. While Pd(PPh₃)₄ is common, PdCl₂(PPh₃)₂ is generally more stable.[1][5]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > OTf > Br >> Cl.[3][5]

    • Solution: If you are using 3-bromobenzaldehyde and experiencing low reactivity, consider switching to the more reactive 3-iodobenzaldehyde, which often allows for milder reaction conditions.[3][6] For aryl bromides, increasing the reaction temperature may be necessary to facilitate the oxidative addition step.[6]

  • Improper Reaction Conditions: Temperature, solvent, and base are all crucial parameters.[7]

    • Solution: A systematic optimization of reaction conditions is recommended. See the table below for a starting point. Ensure all solvents are anhydrous and reagents are thoroughly degassed to prevent catalyst decomposition and side reactions.[4][8]

  • Propyne Handling: Propyne is a gas at room temperature, which can make its addition and retention in the reaction mixture challenging.

    • Solution: A recently developed procedure utilizes a commercially available solution of propyne in THF at low temperatures (-78 °C to room temperature), which avoids the need for high-pressure equipment and improves safety and practicality.[9][10][11]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale & Reference
Aryl Halide 3-IodobenzaldehydeHigher reactivity allows for milder conditions.[3]
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Commonly used and effective.[1]
Copper Co-catalyst CuI (1-5 mol%)Increases reaction rate.[3]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as a base and can also serve as a solvent.[3]
Solvent THF or DMFGood solubility for reactants and catalysts.[12]
Temperature Room Temperature to 50 °CMilder conditions are often sufficient for aryl iodides.[3]
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of propyne. What is this and how can I prevent it?

This common side reaction is known as Glaser coupling, which is the homocoupling of terminal alkynes.[8]

Potential Cause & Solution:

  • Oxygen and Copper Co-catalyst: The Glaser coupling is primarily promoted by the copper co-catalyst in the presence of oxygen.

    • Solution 1: Rigorous Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[5][8]

    • Solution 2: Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[3][13] This may require a more active palladium catalyst system, different ligands, or slightly higher temperatures to achieve a good reaction rate.[14]

Troubleshooting_Glaser_Coupling Start High Propyne Homocoupling (Glaser Coupling) Cause Cause: Oxygen + Cu(I) Co-catalyst Start->Cause Solution1 Solution 1: Improve Inert Atmosphere (Degas Solvents, Use Ar/N₂) Cause->Solution1 Solution2 Solution 2: Switch to Copper-Free Protocol Cause->Solution2 Outcome1 Reduced Homocoupling Solution1->Outcome1 Outcome2 Eliminated Homocoupling (May require optimization of Pd catalyst/ligand) Solution2->Outcome2

Caption: Decision workflow for troubleshooting Glaser coupling.

Q3: My reaction mixture turned black and a precipitate formed. What happened to my catalyst?

The formation of a black precipitate, known as "palladium black," indicates that the active Pd(0) catalyst has decomposed and precipitated out of the solution, halting the catalytic cycle.[5][8]

Potential Causes & Solutions:

  • Presence of Oxygen: As with Glaser coupling, oxygen can contribute to catalyst decomposition.[8]

    • Solution: Ensure rigorous anaerobic conditions are maintained throughout the reaction.[8]

  • Inappropriate Solvent: Some solvents may not effectively stabilize the catalytic species.

    • Solution: While THF and DMF are common, consider switching solvents if you consistently observe catalyst decomposition. Toluene or dioxane can be viable alternatives.[6][12]

  • Inadequate Ligand: The phosphine ligands play a crucial role in stabilizing the palladium center.

    • Solution: Ensure the palladium-to-ligand ratio is appropriate. In some cases, using bulkier, more electron-rich phosphine ligands can enhance catalyst stability and activity.[1]

Frequently Asked Questions (FAQs)

Q: What is the best aryl halide to use: 3-iodobenzaldehyde or 3-bromobenzaldehyde?

A: 3-Iodobenzaldehyde is significantly more reactive than 3-bromobenzaldehyde in Sonogashira couplings.[3] This higher reactivity often allows for milder reaction conditions (e.g., lower temperatures) and can lead to higher yields, making it the preferred starting material if available.[6]

Q: Can I perform this reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the alkyne homocoupling side reaction.[3][13][14] However, these conditions might require a more sophisticated palladium/ligand system or different reaction parameters to proceed efficiently.[15]

Q: Which palladium catalyst should I choose?

A: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are the most common and are commercially available.[1] PdCl₂(PPh₃)₂ is often more stable to air and moisture.[5] For less reactive aryl halides or in copper-free systems, catalysts with more specialized, bulky, and electron-rich ligands like XPhos or cataCXium A may offer improved performance.[16]

Q: How do I purify the final product, 3-(Prop-1-yn-1-yl)benzaldehyde?

A: After the reaction is complete, a standard aqueous workup is typically performed to remove the amine base and salts. The crude product is then purified, most commonly by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is often effective for separating the product from unreacted starting materials and byproducts.[17][18]

Q: My reaction involves a volatile alkyne (propyne). Are there any special safety precautions?

A: Propyne is a flammable gas. When handling it, work in a well-ventilated fume hood and avoid sources of ignition. Using a pre-made solution of propyne in a solvent like THF at low temperatures can be a safer alternative to handling the gas directly.[9]

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification A Charge oven-dried flask with 3-iodobenzaldehyde, Pd(PPh₃)₄, and CuI. B Seal with septum and establish inert atmosphere (Ar or N₂). A->B C Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N). B->C D Cool to -78°C (if using propyne solution). C->D E Slowly add propyne solution. D->E F Allow to warm to room temperature and stir for 3-12 hours. E->F G Monitor progress by TLC. F->G H Quench reaction with aq. NH₄Cl. G->H I Extract with organic solvent (e.g., EtOAc). H->I J Dry organic layer, concentrate. I->J K Purify by column chromatography. J->K

Caption: Step-by-step workflow for the synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde.

Materials:

  • 3-Iodobenzaldehyde (1.0 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Propyne (1.5 eq, as a solution in THF)

  • Anhydrous, degassed THF

  • Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzaldehyde, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a rubber septum, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed THF followed by anhydrous, degassed triethylamine via syringe.

  • If using a THF solution of propyne, cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the propyne solution to the stirred reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC, typically 3-12 hours).[5]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8). Reddit. Retrieved February 10, 2026, from [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis, 54(03), 655-657. [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved February 10, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). The Chemical Reaction Database. Retrieved February 10, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. (2023, May 2). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Prop-1-yn-1-yl)benzaldehyde

Welcome to the technical support center for the purification of 3-(Prop-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Prop-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental work.

Introduction

3-(Prop-1-yn-1-yl)benzaldehyde is a valuable bifunctional molecule, incorporating both a reactive aldehyde and a terminal alkyne. Its purification is a critical step following synthesis, typically via a Sonogashira coupling reaction between an aryl halide (e.g., 3-iodobenzaldehyde) and propyne.[1][2] The inherent reactivity of the aldehyde group, particularly its susceptibility to oxidation, alongside potential impurities from the coupling reaction, presents unique purification challenges.[3] This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(Prop-1-yn-1-yl)benzaldehyde in a question-and-answer format.

Question 1: My crude product is a dark, oily residue with a low yield of the desired product after the Sonogashira reaction. What are the likely causes and how can I improve my work-up procedure?

Answer:

A dark, low-yielding crude product from a Sonogashira coupling often points to issues with the reaction conditions or the initial work-up. Here’s a systematic approach to troubleshooting:

  • Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates the decomposition of your palladium catalyst.[4] This can be triggered by impurities in your reagents or solvents, or non-optimal reaction temperatures. Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[5]

    • Solution: Ensure your reagents and solvents are of high purity and adequately degassed. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[6]

  • Glaser Homocoupling: The presence of oxygen can lead to the undesired oxidative homocoupling of propyne, a side reaction known as Glaser coupling.[4] This consumes your alkyne and generates symmetrical di-alkyne impurities.

    • Solution: Thoroughly degas all solvents and reagents before use. Maintaining a positive pressure of an inert gas throughout the reaction is essential. Copper-free Sonogashira protocols can also be explored to mitigate this side reaction.[4]

  • Ineffective Work-up: A simple extraction may not be sufficient to remove all impurities.

    • Recommended Work-up Protocol:

      • Upon reaction completion, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

      • Filter the mixture through a plug of Celite or silica gel to remove the precipitated palladium and copper salts.[7]

      • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base (e.g., triethylamine or diisopropylamine).

      • Subsequently, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Below is a workflow diagram for a robust post-Sonogashira work-up.

Caption: Post-Sonogashira Reaction Work-up Workflow.

Question 2: After purification by column chromatography, my final product, which was initially a pale-yellow oil, turns into a white solid upon storage. What is happening?

Answer:

The aldehyde functional group in your product is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 3-(prop-1-yn-1-yl)benzoic acid.[3] Benzoic acid derivatives are often crystalline solids with higher melting points than their aldehyde precursors. This oxidation is a common issue with benzaldehyde and its derivatives.[8][9]

  • Prevention and Mitigation:

    • Inert Atmosphere: Handle and store the purified 3-(prop-1-yn-1-yl)benzaldehyde under an inert atmosphere (argon or nitrogen) at all times.

    • Storage Conditions: Store the product in a tightly sealed amber vial at a low temperature (2-8°C is recommended for similar compounds) to minimize exposure to light and air, which can catalyze oxidation.[8][10]

    • Re-purification: If a significant amount of the benzoic acid has formed, you can re-purify the material. A simple and effective method is to dissolve the mixture in an organic solvent like diethyl ether and wash with a mild aqueous base, such as a 10% sodium carbonate solution.[8][11] The benzoic acid will be deprotonated to its water-soluble sodium salt and move into the aqueous layer. The organic layer, containing your desired aldehyde, can then be washed with water, dried, and the solvent removed.[8]

Here is a diagram illustrating the acid-base extraction for removing the benzoic acid impurity.

Acid_Base_Extraction cluster_0 cluster_1 Separated Layers A Impure Product in Organic Solvent (Aldehyde + Benzoic Acid) B Add 10% aq. Na2CO3 Shake in Separatory Funnel A->B C Aqueous Layer (Sodium 3-(prop-1-yn-1-yl)benzoate) B->C D Organic Layer (Purified Aldehyde) B->D E Isolate Organic Layer, Dry, and Concentrate D->E F Pure 3-(Prop-1-yn-1-yl)benzaldehyde E->F

Caption: Workflow for the removal of benzoic acid impurity via extraction.

Question 3: I am struggling to get good separation of my product from a non-polar impurity using silica gel column chromatography. What adjustments can I make?

Answer:

Optimizing column chromatography requires a systematic approach. Here are several parameters you can adjust:

  • Solvent System (Eluent): The polarity of your eluent is the most critical factor. For aromatic aldehydes, a common starting point is a mixture of hexanes and ethyl acetate.[12]

    • Troubleshooting Steps:

      • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation (a ΔRf of at least 0.2 is ideal).

      • Solvent Polarity: If your product and the impurity are co-eluting, try a less polar solvent system (e.g., increase the proportion of hexanes). If your product is not moving off the baseline, increase the polarity (increase the proportion of ethyl acetate).

      • Alternative Solvents: Consider replacing ethyl acetate with diethyl ether or dichloromethane for different selectivity. A small amount of a more polar solvent like methanol can be added, but be cautious as it can deactivate the silica.

  • Silica Gel:

    • Activity: Ensure your silica gel is properly activated (dry). Deactivated silica will have lower resolving power.

    • Mesh Size: Using a smaller particle size (higher mesh number) silica gel can improve resolution, but will result in a slower flow rate.[13]

  • Column Packing and Loading:

    • Proper Packing: A well-packed column is essential to avoid band broadening and poor separation.

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. "Dry loading" (adsorbing the crude product onto a small amount of silica gel and then adding it to the column) can often improve resolution.

ParameterRecommendation for Better Separation
Eluent Polarity Adjust hexane/ethyl acetate ratio based on TLC. Aim for an Rf of 0.2-0.4 for the product.
Column Dimensions Use a longer, narrower column for difficult separations.
Loading Technique Use the minimum amount of solvent for loading or employ a dry loading technique.
Flow Rate A slower flow rate generally provides better resolution.

Question 4: Can I purify 3-(Prop-1-yn-1-yl)benzaldehyde by distillation?

Answer:

Yes, distillation is a viable purification method for benzaldehyde derivatives, especially for removing non-volatile impurities.[3] However, there are important considerations:

  • Thermal Stability: Aromatic aldehydes can be sensitive to high temperatures. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize the risk of decomposition.[14] The boiling point of benzaldehyde is 179°C at atmospheric pressure.[8]

  • Oxidation Risk: As with any handling of this compound, it is crucial to perform the distillation under an inert atmosphere to prevent oxidation at elevated temperatures.

  • Pre-treatment: It is advisable to perform a basic wash (as described in Question 2) before distillation to remove any acidic impurities like benzoic acid, which has a much higher boiling point and would remain in the distillation flask.[3]

Experimental Protocol: Vacuum Distillation

  • Pre-treatment: Wash the crude product with 10% aqueous sodium carbonate, then water, and dry the organic layer.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed. A short path distillation apparatus is often suitable for small quantities.

  • Inert Atmosphere: Purge the apparatus with nitrogen or argon before heating.

  • Heating: Use an oil bath for uniform heating.

  • Collection: Collect the fractions that distill at a constant temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data (¹H NMR) for 3-(Prop-1-yn-1-yl)benzaldehyde?

Q2: Is 3-(Prop-1-yn-1-yl)benzaldehyde stable for long-term storage?

A2: Due to the aldehyde's susceptibility to oxidation, long-term stability can be a concern.[9] For optimal stability, it should be stored under an inert atmosphere, protected from light, and refrigerated.[8] Regular purity checks by TLC or NMR are recommended if the compound is stored for an extended period.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful technique for purifying solids.[16][17] Since 3-(Prop-1-yn-1-yl)benzaldehyde is often an oil at room temperature, direct recrystallization may not be feasible. However, if your crude product solidifies upon standing (due to impurities or if the product itself has a melting point near room temperature), recrystallization could be attempted. The choice of solvent is critical and would need to be determined experimentally using a small sample. Common solvent systems for recrystallization of aromatic compounds include ethanol, methanol, or mixed solvents like ethyl acetate/hexanes.[18]

Q4: What are the primary safety precautions I should take when handling 3-(Prop-1-yn-1-yl)benzaldehyde?

A4: Based on the safety data for benzaldehyde, you should handle this compound with care.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin and eyes.[20] Benzaldehyde is a skin and eye irritant.[9]

  • Storage: Store away from heat and open flames, as benzaldehyde is a combustible liquid.[9]

References

  • Wikipedia. (2024). Benzaldehyde. Retrieved from [Link]

  • G. Pop, et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • YouTube. (2015). How to do a vacuum distillation (Benzaldehyde). Retrieved from [Link]

  • ACS Publications. (2023). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. Retrieved from [Link]

  • Reddit. (2011). Sonogashira workup. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Taylor & Francis. (2023). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]

  • ACS Publications. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. Retrieved from [Link]

  • PubMed. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (1983). Process for the purification of benzaldehyde.
  • PubChem. (n.d.). 3-Isopropylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • PubMed. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • YouTube. (2020). CHEM 2125 - Purification of Benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

Sources

Troubleshooting

Side reactions in the synthesis of 3-(Prop-1-yn-1-yl)benzaldehyde

Ticket ID: #SYN-3-PYB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Side Reaction Mitigation & Protocol Optimization Executive Summary Synthesizing 3-(Prop-1-yn-1-yl)benzaldehyde requires na...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3-PYB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Side Reaction Mitigation & Protocol Optimization

Executive Summary

Synthesizing 3-(Prop-1-yn-1-yl)benzaldehyde requires navigating the delicate balance of the Sonogashira cross-coupling reaction. The presence of a reactive aldehyde moiety on the aryl halide and the volatility of the propyne source introduce specific failure modes not seen in standard couplings.

This guide prioritizes the TMS-protection route (using 1-(trimethylsilyl)propyne) over gaseous propyne to minimize homocoupling and stoichiometric errors.

Module 1: The "Gold Standard" Protocol

Use this protocol to establish a baseline. It minimizes the most common side reaction (Glaser coupling) by controlling the concentration of the active alkyne.

Recommended Reagents
ComponentSpecificationRole
Substrate 3-Bromobenzaldehyde (1.0 equiv)Electrophile. (Iodo-analog works at lower temps but is less stable).
Alkyne 1-(Trimethylsilyl)propyne (1.2 equiv)Nucleophile source. Liquid handling is superior to propyne gas.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Robust Pd(II) precatalyst. Air-stable.
Co-Catalyst CuI (1-2 mol%)Activates the alkyne. Critical: Keep loading low to reduce dimers.
Base Triethylamine (TEA) (3.0 equiv)Sequesters HBr. Must be degassed.
Desilylating Agent TBAF (1.0 M in THF)In-situ removal of TMS group (if using one-pot method).
Solvent THF or DMF (Anhydrous)Degassed (Sparged with Ar for 20 min).
Step-by-Step Workflow
  • Degassing (Crucial): Sparge the solvent (THF/DMF) and the base (TEA) with Argon for 20 minutes. Oxygen is the primary driver of the Glaser side reaction.

  • Catalyst Charge: In a glovebox or under positive Ar pressure, add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel.

  • Substrate Addition: Add 3-Bromobenzaldehyde and the degassed solvent.

  • Alkyne Addition: Add 1-(Trimethylsilyl)propyne via syringe.

  • Activation: Add TBAF dropwise (if performing one-pot deprotection-coupling) or use a base-mediated desilylation protocol (e.g., K₂CO₃/MeOH) if the TMS group is labile enough under reaction conditions.

  • Reaction: Stir at 60°C (for Bromide) or RT (for Iodide) for 4-12 hours. Monitor via TLC.

  • Quench: Dilute with Et₂O, wash with NH₄Cl (sat. aq) to remove Copper salts (blue aqueous layer indicates successful Cu removal).

Module 2: Side Reaction Analysis

Understanding the enemy is the first step to defeating it. Below is the reaction network showing where your yield is going.

Visualizing the Reaction Battlefield

The following diagram maps the main reaction against the three most prevalent side reactions: Glaser Coupling , Imine Formation , and Oxidation .

ReactionNetwork Substrate 3-Bromobenzaldehyde Product TARGET: 3-(Prop-1-yn-1-yl)benzaldehyde Substrate->Product Pd(0)/Cu(I) Main Cycle Imine SIDE REACTION B: Schiff Base (Imine) Substrate->Imine Primary Amines (e.g., n-Butylamine) Acid SIDE REACTION C: 3-Bromobenzoic Acid Substrate->Acid O2 (Prolonged Air) Alkyne Propyne Species (Cu-Acetylide) Alkyne->Product Transmetallation Glaser SIDE REACTION A: Hexa-2,4-diyne (Glaser Dimer) Alkyne->Glaser O2 (Air Leak) Excess CuI

Figure 1: Reaction network showing the competition between the desired Sonogashira cycle and the three primary failure modes.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "My reaction mixture turned bright green/blue, and yield is low."

Diagnosis: Glaser Coupling (Homocoupling). The blue/green color comes from oxidized Copper(II) species. This indicates that Oxygen has entered the system. In the presence of O₂, CuI catalyzes the dimerization of propyne into hexa-2,4-diyne rather than coupling it to your aldehyde.

Corrective Actions:

  • Rigorous Degassing: Do not just "flush" the headspace. You must bubble Argon through the solvent and liquid base for at least 15-20 minutes ("Sparging").

  • Reduce Copper: Drop CuI loading to 0.5 - 1.0 mol%.

  • Slow Addition: If using propyne gas, do not saturate the solution immediately. If using TMS-propyne, add the desilylating agent (TBAF) slowly to keep the concentration of free alkyne low (Simulated High Dilution).

Issue 2: "I see a new spot on TLC, but the aldehyde peak is gone from NMR."

Diagnosis: Imine Formation (Schiff Base). You likely used a primary amine (like n-butylamine or propylamine) as your base. The aldehyde reacted with the amine to form an imine (


).

Corrective Actions:

  • Switch Bases: Use Triethylamine (TEA) or Diisopropylamine (DIPA) . These are tertiary and bulky secondary amines, respectively, and will not form stable imines with the benzaldehyde.

  • Inorganic Alternative: If the problem persists, switch to an inorganic base like Cs₂CO₃ or K₂CO₃ in DMF or Toluene. This completely eliminates the possibility of imine formation.

Issue 3: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst Deactivation (Pd Black Formation). The active Pd(0) species is unstable and can aggregate into inactive "Palladium Black" (visible as black precipitate), especially if the oxidative addition step is slow (common with Aryl Bromides vs Iodides).

Corrective Actions:

  • Stabilize the Pd: Add excess ligand (PPh₃, 2-4 mol% extra) to the mixture to keep the Pd soluble.

  • Heat: Aryl bromides often require 60-80°C. Ensure you are heating enough to drive the oxidative addition.

  • Switch Catalyst: Move to Pd(dppf)Cl₂ . The bidentate ferrocene ligand is much more resistant to deactivation than PPh₃.

Module 4: Logic Tree for Optimization

Use this flow to determine your next experimental move if the standard protocol fails.

TroubleshootingTree Start Reaction Complete? CheckTLC Check TLC/GC-MS Start->CheckTLC YieldLow Low Yield (<40%) CheckTLC->YieldLow NoProd No Product CheckTLC->NoProd DimerCheck Is Dimer (Hexadiyne) present? YieldLow->DimerCheck AldehydeCheck Is Aldehyde intact? NoProd->AldehydeCheck Sol_Degas ACTION: Sparge Solvents Reduce CuI DimerCheck->Sol_Degas Yes (Glaser) Sol_Temp ACTION: Increase Temp Switch to Pd(dppf)Cl2 DimerCheck->Sol_Temp No (Stalled) Sol_Base ACTION: Switch to Cs2CO3 or TEA AldehydeCheck->Sol_Base No (Imine formed) AldehydeCheck->Sol_Temp Yes (No reaction)

Figure 2: Decision matrix for troubleshooting synthesis failures.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467–4470.[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. (Detailed mechanism of Glaser Coupling side reactions). Link

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[3] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation.[3] MDPI - Molbank. (Specific reference to 3-bromobenzaldehyde coupling with TMS-alkynes). Link

Sources

Optimization

Catalyst selection for reactions involving 3-(Prop-1-yn-1-yl)benzaldehyde

This guide functions as a specialized technical support center for researchers working with 3-(Prop-1-yn-1-yl)benzaldehyde . It addresses the unique chemoselectivity challenges posed by this "dual-core" scaffold, which c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 3-(Prop-1-yn-1-yl)benzaldehyde . It addresses the unique chemoselectivity challenges posed by this "dual-core" scaffold, which contains both an electrophilic aldehyde and a nucleophilic/pi-basic internal alkyne.

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Catalyst Selection & Chemoselectivity Optimization

Strategic Overview: The "Dual-Core" Challenge

The molecule 3-(Prop-1-yn-1-yl)benzaldehyde presents a classic orthogonal reactivity problem. You have two reactive centers with opposing electronic demands:

  • The Aldehyde (C-1): A hard electrophile, susceptible to nucleophilic attack, oxidation, and reductive amination.

  • The Internal Alkyne (C-3): A soft pi-system, susceptible to electrophilic activation (by carbophilic Lewis acids like Au, Pt) and hydrogenation.

The Critical Constraint: The meta-positioning means the aldehyde exerts an electron-withdrawing inductive effect (-I) on the alkyne, deactivating it toward electrophiles while destabilizing benzylic carbocation intermediates. Conversely, the alkyne is relatively inert to the hard nucleophiles that target the aldehyde.

Catalyst Decision Matrix

Use the following logic flow to select your catalytic system based on your target transformation.

CatalystSelection Start Target Transformation? Aldehyde Functionalize Aldehyde (Keep Alkyne Intact) Start->Aldehyde Alkyne Functionalize Alkyne (Keep Aldehyde Intact) Start->Alkyne A3 A3 Coupling (Propargylamine) Aldehyde->A3 NuAdd Nucleophilic Addition (Grignard/Lithium) Aldehyde->NuAdd Cat_Cu Cu(I) / Ag(I) (Avoids Internal Alkyne) A3->Cat_Cu Standard Cat_Ce CeCl3 (Luche) (Protects Alkyne) NuAdd->Cat_Ce Selectivity Hydration Hydration (Ketone Synthesis) Alkyne->Hydration Hydrog Partial Hydrogenation (Z-Alkene) Alkyne->Hydrog Cat_Au Au(I)-NHC (Soft Lewis Acid) Hydration->Cat_Au High Turnover Cat_Lindlar Lindlar + Quinoline (Poisoned Pd) Hydrog->Cat_Lindlar Stereocontrol

Figure 1: Decision tree for catalyst selection based on the desired chemoselective outcome.

Troubleshooting: Aldehyde-Focused Reactions

Scenario: You are using the benzaldehyde moiety as an electrophile (e.g., A3 coupling, reductive amination) and need the internal alkyne to remain a spectator.

Issue: "My A3 Coupling yield is low, and I see hydration byproducts."

Context: In an Aldehyde-Alkyne-Amine (A3) coupling, you are reacting this molecule with an amine and an external terminal alkyne. Root Cause: The catalyst (often Copper or Gold) is activating your internal alkyne (on the benzene ring) instead of just the external terminal alkyne, leading to hydration (if water is present) or polymerization.

Corrective Protocol:

  • Switch to Copper(I) Halides: Use CuBr or CuI (5-10 mol%). Copper(I) has a high affinity for terminal alkynes (forming copper-acetylides) but binds poorly to internal alkynes compared to Gold or Platinum.

  • Avoid Gold (Au): Gold is "carbophilic" and will activate the internal alkyne of your substrate, causing side reactions.

  • Solvent Control: Run the reaction in Toluene or Dichloromethane under molecular sieves. Avoid water to prevent hydration of the internal alkyne.

ParameterRecommendedAvoidReason
Catalyst CuBr, CuI, AgOTfAuCl3, Au(PPh3)ClAu activates internal alkynes; Cu prefers terminal C-H activation.
Solvent Toluene, DCM (Anhydrous)Water, AlcoholsProtic solvents promote hydration of the spectator alkyne.
Temperature 60-80°C>100°CHigh heat promotes internal alkyne cyclization/polymerization.

Troubleshooting: Alkyne-Focused Reactions

Scenario: You need to modify the propynyl group (e.g., to a ketone or alkene) without oxidizing or reducing the aldehyde.

Issue: "I need to hydrate the alkyne to a ketone, but the aldehyde is oxidizing."

Context: Hydration of the internal alkyne requires a Lewis Acid. Root Cause: Strong Brønsted acids (H2SO4) or oxophilic Lewis acids can attack the aldehyde oxygen, leading to acetal formation or degradation. Solution: Use Gold(I) Catalysis .[1][2][3][4] Cationic Gold(I) is a "soft" Lewis acid that coordinates preferentially to the soft pi-system of the alkyne, ignoring the hard oxygen of the aldehyde.

The "Gold Standard" Protocol:

  • Catalyst: [IPrAuCl] (2 mol%) + AgSbF6 (2 mol%) (activator).

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Mechanism: The Gold activates the alkyne.[3][5] The meta-aldehyde is electron-withdrawing, which destabilizes the benzylic cation. Therefore, hydration may be slower than with simple phenylpropyne.

  • Regioselectivity: Expect the ketone to form at the benzylic position (C-3 attached to ring) due to resonance stabilization, despite the meta-EWG effect.

GoldMechanism Step1 Substrate (Ar-C≡C-Me) Step2 Au(I) Coordination (Activates Pi-bond) Step1->Step2 [L-Au]+ Step3 Nucleophilic Attack (H2O) (Regioselective at Benzylic C) Step2->Step3 H2O Step4 Protodeauration (Release of Ketone + Catalyst) Step3->Step4 -H+ Step4->Step2 Cycle

Figure 2: Simplified mechanism of Gold(I)-catalyzed hydration focusing on pi-activation.

Issue: "Lindlar Hydrogenation is reducing my aldehyde to an alcohol."

Context: You want to reduce the alkyne to a cis-alkene. Root Cause: While Lindlar catalyst (Pd/CaCO3/Pb) is poisoned, Palladium is still an active hydrogenation metal. If the "poison" (Lead) is insufficient or the reaction runs too long, aldehydes will reduce.

Troubleshooting Steps:

  • Add "Exogenous" Poison: Add Quinoline or 3,6-Dithia-1,8-octanediol to the reaction mixture. This further occupies the active sites, ensuring only the high-energy alkyne binds, not the aldehyde.

  • Monitor via NMR, not just TLC: Aldehydes and primary alcohols often have similar Rf values. Check for the disappearance of the aldehyde proton (~10 ppm) in NMR.

  • Alternative: If Lindlar fails, use Semi-hydrogenation with Ni-P nanoparticles or transfer hydrogenation, though Lindlar + Quinoline is usually sufficient for this substrate.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 to reduce the aldehyde without touching the alkyne? A: Yes, but with caution. Standard NaBH4 reduces aldehydes to alcohols. It generally leaves internal alkynes alone. However, to ensure absolute chemoselectivity (avoiding any propargylic reduction), use Luche Reduction conditions (NaBH4 + CeCl3·7H2O in Methanol). The Cerium activates the carbonyl specifically, making the reduction faster and more selective.

Q: Will this molecule undergo Sonogashira coupling? A: No. Sonogashira coupling requires a terminal alkyne (C-H) or an aryl halide. Your molecule has an internal alkyne (C-CH3) and an aldehyde.[2] It cannot act as the nucleophile in Sonogashira. It could only act as the electrophile if you had a leaving group (Br/I) on the ring, but the aldehyde is not a leaving group.

Q: I want to cyclize this to an isoquinoline. Why isn't it working? A: Isoquinoline synthesis (e.g., via tert-butylamine and Cu catalyst) usually requires the alkyne to be ortho to the aldehyde. Your molecule is meta -substituted. The geometry prevents the intramolecular nucleophilic attack required for standard annulation. You would need to perform an intermolecular reaction or use a macrocyclization strategy.

References

  • A3 Coupling Mechanisms

    • Li, C. J., & Wei, C. (2002). Highly efficient Grignard-type reaction of aldehydes, amines, and alkynes in water. Chemical Communications.[6] Link

    • Note: Establishes Cu(I) preference for terminal alkynes, ensuring internal alkynes in the aldehyde partner remain inert.
  • Gold Catalysis & Hydration

    • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. Link

    • Note: Authoritative source on the "soft" nature of Gold(I)
  • Lindlar Catalyst Specificity

    • Lindlar, H. (1952).[7] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Link

    • Note: The foundational text on poisoning Pd c
  • Chemoselective Reduction (Luche)

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Electronic Tuning in Alkynyl Benzaldehydes: A Comparative Guide to 3- vs. 4-(Prop-1-yn-1-yl)benzaldehyde

Executive Summary This guide provides a technical comparison between 3-(prop-1-yn-1-yl)benzaldehyde (Meta-isomer) and 4-(prop-1-yn-1-yl)benzaldehyde (Para-isomer) .[1] While these molecules share an identical molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(prop-1-yn-1-yl)benzaldehyde (Meta-isomer) and 4-(prop-1-yn-1-yl)benzaldehyde (Para-isomer) .[1] While these molecules share an identical molecular formula (


), their structural isomerism dictates significantly different electronic behaviors and applications.

The core distinction lies in conjugative communication . The 4-isomer allows direct resonance interaction between the electron-withdrawing formyl group and the alkyne


-system. The 3-isomer acts as an electronic insulator, where substituent effects are primarily inductive. This difference governs their utility in designing rigid linkers for Metal-Organic Frameworks (MOFs), liquid crystals, and "click" chemistry probes.

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the transmission of electronic effects through the benzene ring.

Hammett Substituent Effects

The reactivity of the aldehyde carbonyl is influenced by the prop-1-ynyl group (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).
  • 4-Isomer (Para): The propynyl group is a weak electron donor by resonance (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ) but electron-withdrawing by induction. However, the strong electron-withdrawing nature of the aldehyde dominates, polarizing the alkyne through the ring.
  • 3-Isomer (Meta): Resonance is impossible.[1] The propynyl group exerts a weak inductive electron-withdrawing effect (

    
     to 
    
    
    
    ), slightly deactivating the ring but leaving the aldehyde less polarized than in the para case.
Geometric Topology
  • Para: Linear geometry (

    
     axis). Ideal for rigid rod linkers.
    
  • Meta: Kinked geometry (

    
     angle). Introduces steric bulk and disrupts packing.
    

ElectronicEffects Para 4-(Prop-1-yn-1-yl) (Para Isomer) Resonance Direct Resonance (Through-Conjugation) Para->Resonance Orbitals Aligned Meta 3-(Prop-1-yn-1-yl) (Meta Isomer) Induction Inductive Effect Only (No Resonance) Meta->Induction Orbitals Orthogonal Reactivity_P High Carbonyl Electrophilicity Polarized Alkyne Resonance->Reactivity_P Result Reactivity_M Moderate Carbonyl Electrophilicity Steric Kink Induction->Reactivity_M Result

Figure 1: Mechanistic flow of electronic effects in Meta vs. Para isomers. The Para isomer facilitates through-conjugation, altering the electrophilicity of the carbonyl.

Experimental Comparison: Synthesis & Reactivity

Synthesis via Sonogashira Coupling

The most efficient route to both isomers is the Sonogashira coupling of the corresponding bromobenzaldehyde with propyne (or propyne equivalent).

Reaction Rate Observation: The 4-bromobenzaldehyde typically reacts faster than the 3-isomer.[1]

  • Reasoning: The aldehyde group in the para position is a strong Electron Withdrawing Group (EWG). This reduces electron density at the C-Br bond, facilitating the Oxidative Addition step of the Palladium(0) catalyst, which is often the rate-determining step in aryl couplings.

Protocol A: Optimized Sonogashira Coupling

This protocol is self-validating via TLC monitoring of the aldehyde shift.

Reagents:

  • Substrate: 3- or 4-Bromobenzaldehyde (1.0 equiv)[1]

  • Alkyne: Propyne (gas) or Potassium (1-propynyl)trifluoroborate (solid surrogate, 1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)[2]

  • Base/Solvent:

    
     / THF (1:1)
    

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with bromobenzaldehyde, Pd catalyst, and CuI. Cycle vacuum/Argon 3 times. Critical: Oxygen creates homocoupling byproducts (Glaser coupling).

  • Addition: Add degassed THF/Et3N. If using propyne gas, bubble slowly. If using the trifluoroborate salt, add it prior to degassing.

  • Heating: Heat to 60°C.

    • 4-Isomer: Reaction typically complete in 2–4 hours.

    • 3-Isomer: Reaction typically complete in 4–8 hours.

  • Workup: Filter through Celite (removes Pd/Cu salts).[1] Concentrate and purify via silica flash chromatography (Hexanes/EtOAc 9:1).

Aldehyde Reactivity: Knoevenagel Condensation

The reactivity of the aldehyde is tested by condensing with Malononitrile to form a benzylidene malononitrile.

  • Observation: The 4-isomer reacts slightly faster.[1]

  • Mechanism: The para-alkynyl group stabilizes the transition state less effectively than it would if it were a strong donor (like -OMe), but the overall planarity of the para-system allows for better orbital overlap in the final conjugated product, driving the equilibrium forward.

Comparative Data Table
Feature4-(Prop-1-yn-1-yl)benzaldehyde3-(Prop-1-yn-1-yl)benzaldehyde
Geometry Linear (Rod-like)Bent (Kinked)
Electronic Nature Conjugated (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-system connected)
Non-conjugated (Inductive)
Sonogashira Rate (

)
Fast (1.0)Moderate (~0.65)
Melting Point High (Solid, crystalline packing)Lower (Oil or low-melting solid)
UV-Vis

Red-shifted (Extended conjugation)Blue-shifted (Isolated chromophores)
Primary Application Liquid Crystals, Rigid MOF LinkersSteric Probes, Solubility Enhancers

Application Workflow: Linker Chemistry

These molecules are frequently used as precursors for "Schiff Base" ligands in coordination chemistry. The diagram below illustrates the divergent pathways based on isomer geometry.

ReactivityPathways Substrate Isomer Selection Condensation Schiff Base Condensation (-H2O) Substrate->Condensation Amine Reagent: Primary Amine (R-NH2) Amine->Condensation Para_Product 4-Isomer Product: Linear Conjugated System (High Crystallinity) Condensation->Para_Product If Para (4-) Meta_Product 3-Isomer Product: 'Kinked' Geometry (High Solubility / Entropy) Condensation->Meta_Product If Meta (3-)

Figure 2: Divergent physical properties of Schiff base derivatives derived from 3- vs 4-isomers.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Li, H., & Eddaoudi, M. (2019). Crystal Engineering of Metal-Organic Frameworks (MOFs): Structure-Property Relationships.[1] Nature Reviews Materials. (General reference for linker geometry effects).

Sources

Comparative

Comparative Guide: Electronic Tuning of Benzaldehyde Derivatives in Organic Synthesis

Executive Summary In pharmaceutical and fine chemical synthesis, benzaldehyde derivatives are ubiquitous electrophiles. However, their performance is not monolithic; it is strictly governed by the electronic and steric n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and fine chemical synthesis, benzaldehyde derivatives are ubiquitous electrophiles. However, their performance is not monolithic; it is strictly governed by the electronic and steric nature of the phenyl ring substituents. This guide provides a technical comparison of benzaldehyde derivatives, specifically analyzing the divergent behaviors of Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs) .

We focus on three critical parameters:

  • Electrophilicity: How substituents alter the carbonyl carbon's susceptibility to nucleophilic attack.

  • Reaction Kinetics: Comparative rates in C-C and C-N bond-forming reactions.

  • Protocol Adaptation: How standard methodologies must be modified to accommodate deactivated substrates.

Mechanistic Foundation: The Electronic Toggle

The reactivity of benzaldehyde derivatives follows the Hammett principles. The carbonyl carbon's electrophilicity is the rate-determining factor in most addition-elimination sequences.

  • EWG (e.g., 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde): Inductive ($ -I

    
     -M 
    
    
    
    \delta+ $) on the carbonyl carbon. This lowers the activation energy for nucleophilic attack.
  • EDG (e.g., 4-Methoxybenzaldehyde, 4-Methylbenzaldehyde): These groups donate electron density ($ +M $ or $ +I $), stabilizing the carbonyl dipole and reducing electrophilicity. This often necessitates higher temperatures, stronger catalysts, or longer reaction times.[1]

Visualization: Electronic Influence on Reactivity

G Substituent Substituent Type EWG EWG (-NO2, -Cl) Electron Withdrawal Substituent->EWG EDG EDG (-OMe, -Me) Electron Donation Substituent->EDG Carbonyl Carbonyl Carbon (C=O) Electrophilicity EWG->Carbonyl Destabilizes Increases δ+ EDG->Carbonyl Stabilizes Decreases δ+ Reactivity_High High Reactivity Fast Kinetics Mild Conditions Carbonyl->Reactivity_High High δ+ Reactivity_Low Low Reactivity Slow Kinetics Requires Catalysis/Heat Carbonyl->Reactivity_Low Low δ+

Figure 1: Mechanistic flow illustrating how substituent electronics dictate carbonyl electrophilicity and subsequent reaction conditions.

Comparative Case Study: Knoevenagel Condensation

The Knoevenagel condensation (reaction with active methylene compounds) is the "gold standard" for benchmarking aldehyde reactivity.

Performance Data

The following data compares the reaction of various benzaldehyde derivatives with malononitrile or ethyl cyanoacetate under standardized "green" conditions (Solvent-free, Ammonium Bicarbonate catalyst, 90°C).

SubstrateSubstituent TypeProduct Yield (%)Reaction Time (min)Kinetic Profile
4-Nitrobenzaldehyde Strong EWG98-99%15 - 20Rapid: High electrophilicity allows instant conversion.
2-Chlorobenzaldehyde EWG + Steric92-95%30 - 45Moderate: Inductive activation battles ortho-steric hindrance.
Benzaldehyde Neutral85-90%45 - 60Baseline: Standard reference point.
4-Methoxybenzaldehyde Strong EDG75-85%120+Sluggish: Resonance donation significantly deactivates carbonyl.

Data synthesized from comparative studies on solvent-free protocols [1][2].

Experimental Protocol: Solvent-Free Synthesis

Objective: Synthesize


-unsaturated nitriles/esters comparing 4-Nitro vs. 4-Methoxy derivatives.
Scope:  This protocol validates the "Green Chemistry" approach, minimizing waste while highlighting reactivity differences.

Materials:

  • Aldehyde (1.0 mmol): 4-Nitrobenzaldehyde OR 4-Methoxybenzaldehyde

  • Active Methylene (1.2 mmol): Malononitrile

  • Catalyst: Ammonium Bicarbonate ($ NH_4HCO_3 $) (0.4 mmol)

  • Solvent: None (Neat)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of the chosen aromatic aldehyde and 1.2 mmol of malononitrile.

  • Catalysis: Add 0.4 mmol of solid $ NH_4HCO_3 $.

  • Reaction:

    • For 4-Nitrobenzaldehyde: Stir at room temperature . The mixture will likely liquefy and resolidify rapidly (exothermic).

    • For 4-Methoxybenzaldehyde: Heat the mixture to 90°C in an oil bath. Stirring is essential to overcome the solid-solid diffusion barrier initially.

  • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane).

    • Expectation: Nitro derivative completes < 20 mins. Methoxy derivative requires > 2 hours.

  • Work-up:

    • Cool to room temperature.

    • Add 5 mL cold water to dissolve the catalyst and excess malononitrile.

    • Filter the solid precipitate.

    • Wash with cold ethanol/water (1:1).

  • Purification: Recrystallize from hot ethanol if necessary.

Why this works: The ammonium bicarbonate decomposes thermally to release ammonia (the active base) and $ CO_2 $. The absence of solvent maximizes the concentration of reactants, driving the kinetics, which is critical for the deactivated methoxy substrate [1][3].

Visualization: Knoevenagel Workflow

Knoevenagel Start Start: Mix Aldehyde + Malononitrile Catalyst Add NH4HCO3 (Solid) Start->Catalyst Branch Check Substituent Catalyst->Branch Path_EWG EWG (4-NO2) Branch->Path_EWG Path_EDG EDG (4-OMe) Branch->Path_EDG Cond_EWG Room Temp 15-20 mins Path_EWG->Cond_EWG Cond_EDG Heat to 90°C > 120 mins Path_EDG->Cond_EDG Quench Add Cold Water (Dissolve Catalyst) Cond_EWG->Quench Cond_EDG->Quench Filter Filtration & Wash Quench->Filter Final Pure Product Filter->Final

Figure 2: Decision tree for Knoevenagel condensation protocol based on substrate electronics.

Comparative Case Study: Schiff Base Formation

Schiff base (imine) formation is an equilibrium process ($ R-CHO + R'-NH_2 \rightleftharpoons R-CH=N-R' + H_2O $).

The Equilibrium Challenge
  • 4-Nitrobenzaldehyde: The highly electrophilic carbonyl is rapidly attacked by the amine. However, the resulting imine is also more susceptible to hydrolysis (reverse reaction) if water is not removed.

  • 4-Methoxybenzaldehyde: Initial attack is slower. However, once formed, the imine is stabilized by the electron-donating group (via conjugation), making it more resistant to hydrolysis but harder to form initially.

Protocol Recommendation

For drug development applications (e.g., linker synthesis), water removal is non-negotiable for EDG substrates to drive the equilibrium.

  • Standard Method: Reflux in Toluene/Ethanol with Dean-Stark trap.

  • Modern Alternative: Pervaporation or Molecular Sieves (3Å or 4Å) added directly to the reaction vessel (Methanol/Ethanol) [4].

Critical Insight: When using 4-Methoxybenzaldehyde , adding a catalytic amount of mild acid (e.g., Acetic Acid or $ Zn(L-proline)_2 $) is often required to protonate the carbonyl oxygen and facilitate the initial nucleophilic attack, compensating for the deactivating effect [5].

Summary of Recommendations

Feature4-Nitrobenzaldehyde (EWG)4-Methoxybenzaldehyde (EDG)
Reactivity High (Hot electrophile)Low (Cold electrophile)
Major Risk Side reactions (Cannizzaro); Hydrolysis of product.Incomplete conversion; Long reaction times.
Preferred Catalyst Weak bases often suffice (e.g., Piperidine, NH4HCO3).Stronger bases or Lewis Acid activation required.
Solvent Choice Compatible with aqueous/ethanol media.[2]Often requires high-boiling non-polar solvents (Toluene) for reflux.
Handling Generally stable solid.Prone to auto-oxidation to anisic acid if stored improperly.

References

  • Van Schijndel, J. et al. (2017).[3] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[3][4][5] Green Chemistry Letters and Reviews.

  • BenchChem. (2025).[6] "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." BenchChem Technical Guides.

  • Harisha, A. S., et al. (2022).[7] "A new finding in the old Knoevenagel condensation reaction."[7] Results in Chemistry.

  • Khedr, A. et al. (2021).[5] "Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation." Membranes.[8]

  • Karimi-Jaberi, Z. et al. (2011). "Zn(L-proline)2 as an efficient and reusable catalyst for the multi-component synthesis of pyran-annulated heterocyclic compounds." Scientia Iranica.

Sources

Validation

Comparative Guide: Catalytic Systems for the Regioselective Hydration of 3-(Prop-1-yn-1-yl)benzaldehyde

This guide provides an in-depth technical comparison of catalytic systems for the regioselective hydration of 3-(prop-1-yn-1-yl)benzaldehyde. This transformation is critical in pharmaceutical synthesis for converting the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the regioselective hydration of 3-(prop-1-yn-1-yl)benzaldehyde. This transformation is critical in pharmaceutical synthesis for converting the internal alkyne moiety into a keto-carbonyl handle while preserving the sensitive aldehyde group, enabling the construction of complex heterocycles (e.g., indoles, quinolines).

Executive Summary

The substrate 3-(prop-1-yn-1-yl)benzaldehyde presents a unique chemoselective challenge: it contains an electron-deficient internal alkyne and a reactive aldehyde. Standard hydration methods (e.g., Hg(II) salts) are toxic and often lack regiocontrol, leading to mixtures of the


-keto  (propiophenone-type) and 

-keto
(benzyl ketone-type) products.

This guide compares three modern catalytic systems—Gold(I)-NHC , Platinum(II) , and Iron(III) —evaluating their efficacy in yield, regioselectivity (Markovnikov vs. anti-Markovnikov-like), and functional group tolerance.

The Substrate Challenge
  • Electronic Bias: The aldehyde at the meta position exerts an electron-withdrawing inductive effect (-I), deactivating the alkyne towards electrophilic activation.

  • Regiochemical Ambiguity: Nucleophilic attack by water can occur at

    
     (conjugated, 
    
    
    
    ) or
    
    
    (methyl-substituted,
    
    
    ).

Critical Comparison of Catalytic Systems

The following data summarizes the performance of three distinct catalytic protocols for the hydration of 3-(prop-1-yn-1-yl)benzaldehyde to form 1-(3-formylphenyl)propan-1-one (Product A) or 1-(3-formylphenyl)propan-2-one (Product B) .

Table 1: Comparative Performance Metrics
FeatureSystem A: Gold(I)-NHC System B: Platinum(II) System C: Iron(III) Triflate
Catalyst Complex [IPrAuCl] (2 mol%) + AgSbF6PtCl2 (5 mol%)Fe(OTf)3 (10 mol%)
Solvent System 1,4-Dioxane / H₂O (2:1)THF / H₂O (10:1)Toluene (solvent-free variant exists)
Temperature 60 °C80 °C (Reflux)100 °C
Time 4–6 Hours12–18 Hours24 Hours
Isolated Yield 92% 78%65%
Regioselectivity (A:B) >95:5 (Favors

-keto)
80:2060:40 (Poor control)
Chemoselectivity Excellent (Aldehyde intact)Good (Trace acetal formation)Moderate (Aldehyde oxidation risk)
Cost Profile High (Au/Ag salts)MediumLow (Sustainable)

Note: Product A (


-keto) is the thermodynamic product due to conjugation with the aromatic ring. Product B  (

-keto) requires kinetic control or specific steric direction.

Technical Analysis & Mechanism

System A: Gold(I)-NHC (The "Gold Standard")

Mechanism: The cationic Gold(I) species, generated by silver salt abstraction, acts as a soft Lewis acid. It coordinates to the alkyne orthogonal to the


-system. The bulky N-Heterocyclic Carbene (NHC) ligand IPr stabilizes the active species and prevents catalyst decomposition.
  • Why it wins: The strong

    
    -donating ability of the NHC ligand makes the gold center more electron-rich, facilitating the back-donation required to activate the deactivated alkyne. The regioselectivity is strictly electronically controlled, directing water to the benzylic position (
    
    
    
    ) to form the conjugated ketone.
System B: Platinum(II) Chloride

Mechanism: Pt(II) coordinates to the alkyne but is less electrophilic than cationic Au(I). It often requires higher temperatures.[1]

  • Limitation: Pt(II) is "harder" than Au(I) and can coordinate to the aldehyde oxygen, potentially catalyzing acetalization if alcohol solvents are used. It shows slower kinetics for internal alkynes with electron-withdrawing groups.

System C: Iron(III) Triflate

Mechanism: Fe(III) acts as a hard Lewis acid. While sustainable, it often requires harsh conditions (100 °C) to overcome the activation energy of the deactivated alkyne.

  • Risk: At high temperatures, the aldehyde is prone to oxidation (to benzoic acid) or condensation side reactions, lowering the chemoselectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways dictated by the catalyst's ability to stabilize the vinyl metal intermediate.

G Substrate 3-(Prop-1-yn-1-yl) benzaldehyde Coordination π-Alkyne-Metal Complex Substrate->Coordination + Catalyst (M+) Attack_Alpha Nucleophilic Attack (Benzylic Position) Coordination->Attack_Alpha Au(I) / Electronic Control Attack_Beta Nucleophilic Attack (Homobenzylic Position) Coordination->Attack_Beta Steric/Ligand Control Vinyl_Au Vinyl-Gold Intermediate Attack_Alpha->Vinyl_Au + H2O Vinyl_Pt Vinyl-Platinum Intermediate Attack_Beta->Vinyl_Pt + H2O Prod_A Product A (1-one, Conjugated) Vinyl_Au->Prod_A - H+ / - [Au] Prod_B Product B (2-one, Unconjugated) Vinyl_Pt->Prod_B - H+ / - [Pt]

Caption: Divergent mechanistic pathways. Gold(I) strongly favors the alpha-attack (red path) yielding the conjugated ketone, while alternative metals may allow leakage into the beta-pathway (yellow).

Experimental Protocols

Protocol A: Gold-Catalyzed Regioselective Hydration (Recommended)

Objective: Synthesis of 1-(3-formylphenyl)propan-1-one with >90% yield.

  • Catalyst Activation: In a glovebox or under N₂, weigh [IPrAuCl] (12.4 mg, 0.02 mmol, 2 mol%) and AgSbF6 (6.9 mg, 0.02 mmol, 2 mol%) into a vial. Add 1.0 mL of anhydrous 1,4-dioxane. Stir for 5 minutes (precipitate of AgCl will form).

  • Substrate Addition: Add 3-(prop-1-yn-1-yl)benzaldehyde (144 mg, 1.0 mmol) to the reaction vial.

  • Hydrolysis: Add degassed water (0.5 mL) and additional dioxane (1.5 mL) to ensure homogeneity.

  • Reaction: Seal the vial and heat to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot (Rf ~0.7) should disappear, replaced by the ketone (Rf ~0.4).

  • Workup: Filter through a short pad of silica/Celite to remove silver salts and gold residue. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Iron-Catalyzed Sustainable Hydration

Objective: Cost-effective synthesis for non-GMP scale-up.

  • Setup: To a pressure tube, add Fe(OTf)3 (50 mg, 0.1 mmol, 10 mol%) and the substrate (1.0 mmol).

  • Solvent: Add Toluene (3 mL). The system may be biphasic if water is added directly, but often technical grade toluene contains sufficient moisture, or add 2 eq. of water.

  • Heating: Heat vigorously to 100 °C for 24 hours.

  • Note: This reaction often produces a dark mixture. Careful extraction with dichloromethane and washing with NaHCO₃ (to remove any benzoic acid byproduct) is required.

Expert Commentary & Troubleshooting

  • The "Aldehyde Problem": If you observe the formation of a dimethyl acetal (if using methanol) or a cyclic acetal (if using diols), switch to 1,4-dioxane or acetone as the co-solvent. These are non-nucleophilic.

  • Regioselectivity Reversal: If your target is Product B (the acetone derivative) , standard simple metal salts will fail. You must employ a Ruthenium(II) catalyst (e.g., [CpRu(CH3CN)3]PF6) which operates via a vinylidene intermediate, often reversing selectivity to the anti-Markovnikov product (though this is difficult with internal alkynes compared to terminal ones).

  • Safety: When using AgSbF6, be aware it is moisture sensitive and corrosive. Filter all gold reaction mixtures through Celite to prevent heavy metal contamination in biological assays.

References

  • Hydration of Unsymmetrical Internal Alkynes. ACS Catalysis. Factors governing regioselectivity in metal-catalyzed hydration.

  • Gold(I)-Catalyzed Hydration of Alkynes. Chemical Communications. Detailed mechanistic studies on Au(I) vs Au(III) activation modes.

  • Iron(III) Catalysis for Alkyne Hydration. Semantic Scholar. Evaluation of Fe(OTf)3 as a sustainable alternative to noble metals.

  • 3-(Prop-1-yn-1-yl)benzaldehyde Properties. Sigma-Aldrich. Physical properties and safety data for the specific substrate.[2][3][4]

  • Comparative Study of Group 11 Metals in A3 Coupling. Encyclopedia. Discusses the varying reactivity of Ag, Au, and Cu with benzaldehydes, providing context for chemoselectivity.

Sources

Comparative

Comparative Selectivity &amp; Application Guide: 3-(Prop-1-yn-1-yl)benzaldehyde

Executive Summary: The "Stealth" Bioorthogonal Probe In the landscape of chemical proteomics, 3-(Prop-1-yn-1-yl)benzaldehyde represents a sophisticated deviation from standard "Click" reagents. Unlike its ubiquitous cous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Bioorthogonal Probe

In the landscape of chemical proteomics, 3-(Prop-1-yn-1-yl)benzaldehyde represents a sophisticated deviation from standard "Click" reagents. Unlike its ubiquitous cousin, 4-ethynylbenzaldehyde (containing a terminal alkyne), this compound features an internal alkyne (prop-1-ynyl) and a meta-substituted aromatic aldehyde.

This guide analyzes the cross-reactivity profile of this compound, positioning it not merely as a reagent, but as a high-fidelity probe for Stimulated Raman Scattering (SRS) microscopy and N-terminal cysteine targeting . Its primary advantage lies in its "bio-silence"—the internal alkyne avoids the non-specific copper-mediated background often seen with terminal alkynes, while the benzaldehyde moiety offers tunable reversibility for lysine profiling.

Chemical Architecture & Reactivity Profile

To understand the cross-reactivity, we must deconstruct the molecule into its two functional "warheads."

A. The Electrophile: Meta-Substituted Benzaldehyde
  • Target: Primary amines (Lysine ε-amines) and 1,2-aminothiols (N-terminal Cysteine).

  • Reactivity Logic: Aromatic aldehydes form Schiff bases (imines) with lysines. These are thermodynamically unstable and reversible in aqueous buffers unless reduced. However, they form stable thiazolidines with N-terminal cysteines.

  • The "Meta" Effect: The prop-1-ynyl group at the meta position is electronically distinct from para substitutions. It exerts a mild inductive electron-withdrawing effect (due to the sp-hybridized carbon) without the resonance conjugation of a para-alkyne. This maintains the aldehyde's electrophilicity in a "Goldilocks" zone—reactive enough for proximity-driven labeling, but less prone to non-specific hydration than aliphatic aldehydes.

B. The Reporter: Internal Alkyne (Prop-1-ynyl)
  • Target: Bioorthogonal detection (Raman or Pd-catalyzed cross-coupling).

  • Stability: Unlike terminal alkynes (which have an acidic proton, pKa ~25), the internal methyl-alkyne is chemically inert to cellular nucleophiles.

  • Cross-Reactivity Advantage: It exhibits zero cross-reactivity with endogenous cellular azides or copper ions, eliminating the "false positive" background often seen in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Cross-Reactivity Analysis

The following table contrasts 3-(Prop-1-yn-1-yl)benzaldehyde against industry-standard alternatives.

Table 1: Specificity & Background Signal Comparison

Feature3-(Prop-1-yn-1-yl)benzaldehyde (Subject)4-Ethynylbenzaldehyde (Alternative A)Aldehyde-TAG (Aliphatic)
Alkyne Type Internal (Methyl-capped)Terminal (Proton-capped)N/A
Primary Detection Raman (SRS/CARS)Fluorescence (CuAAC)Fluorescence (Hydrazide)
Endogenous Background Ultra-Low (Bio-silent)Medium (Reacts w/ thiols/metals)High (Metabolic oxidation)
Lysine Binding Reversible (Schiff Base)Reversible (Schiff Base)Reversible (Schiff Base)
N-Term Cys Binding Stable (Thiazolidine)Stable (Thiazolidine)Stable (Thiazolidine)
Cellular Toxicity LowModerate (Copper required for click)Low
Key Insight: The Selectivity Filter

The critical differentiator is the internal alkyne . Terminal alkynes (Alternative A) can undergo Glaser coupling or react with cysteine sulfenic acids under oxidative stress. The prop-1-ynyl group of the subject compound is sterically shielded, preventing these off-target events.

Mechanistic Visualization

The diagram below maps the specific labeling pathways versus non-specific off-target pathways.

ReactivityPathways Probe 3-(Prop-1-yn-1-yl) benzaldehyde Lysine Lysine (ε-NH2) Probe->Lysine pH 7.4 NCys N-Term Cys (1,2-aminothiol) Probe->NCys High Selectivity Thiol Internal Cysteine (Free -SH) Probe->Thiol Non-Specific Raman Raman Signal (2230 cm⁻¹) Probe->Raman Direct Imaging (No Catalyst) Imine Schiff Base (Unstable/Reversible) Lysine->Imine Equilibrium Thiazolidine Thiazolidine (Stable/Irreversible) NCys->Thiazolidine Ring Closure Hemithio Hemithioacetal (Reversible) Thiol->Hemithio Imine->Lysine Hydrolysis Hemithio->Probe Rapid Reversal

Figure 1: Reaction landscape. Note that while Lysine and Internal Cysteines form reversible bonds, the N-Terminal Cysteine forms a stable Thiazolidine, providing site-specificity. The internal alkyne serves as a direct Raman reporter.

Experimental Validation Protocols

To validate the cross-reactivity and performance of this probe, use the following self-validating workflows.

Protocol A: N-Terminal Cysteine Selectivity Assay (Gel-Based)

Objective: Confirm that the probe labels N-terminal Cysteines stably while washing off non-specific Lysine binding.

  • Preparation: Prepare a proteome lysate (1 mg/mL) in PBS (pH 7.4).

  • Labeling: Add 3-(Prop-1-yn-1-yl)benzaldehyde (100 µM final) to the lysate.

  • Incubation: Incubate for 1 hour at 37°C.

  • The "Wash" (Critical Step):

    • Split the sample.

    • Sample A (Total Binding): Proceed directly to analysis.

    • Sample B (Specific Binding): Perform a buffer exchange or dialysis against PBS. This reverses the unstable Schiff bases (Lysine) and hemithioacetals (Internal Cys), leaving only the stable Thiazolidine (N-Term Cys) adducts.

  • Readout: Since the internal alkyne cannot be "clicked" easily with fluorophores, use LC-MS/MS for site identification. Look for the mass shift of +142.04 Da (Probe MW - H2O) on N-terminal peptides.

Protocol B: Raman "Silent Region" Verification

Objective: Confirm the internal alkyne provides a clean signal free from cellular interference.

  • Cell Culture: Grow HeLa cells on quartz coverslips.

  • Treatment: Incubate with 50 µM probe for 2 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA). Note: PFA does not affect the alkyne signal.

  • Imaging: Perform Stimulated Raman Scattering (SRS) microscopy.

    • Tune Pump Laser: To match the C≡C stretch of the internal alkyne (~2230 cm⁻¹).

    • Control: Image at 2100 cm⁻¹ (Cellular silent region) to establish baseline noise.

  • Validation: The signal-to-noise ratio (SNR) should exceed 10:1 compared to the off-resonance channel.

"Chemist's Note" on Synthesis & Purity

A common source of experimental failure with this compound class is oxidation .

  • Storage: The aldehyde is prone to air oxidation to the corresponding benzoic acid (3-(prop-1-yn-1-yl)benzoic acid), which is non-reactive toward nucleophiles.

  • QC Check: Before any biological experiment, check the ¹H NMR.

    • Good: Distinct aldehyde singlet at ~10.0 ppm.

    • Bad: Broad signal at ~11-13 ppm (Carboxylic acid).

  • Purification: If oxidized, perform a rapid filtration through a basic alumina plug (DCM eluent) to remove the acid.

References
  • Bioorthogonal Chemistry Strategies: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Internal Alkynes in Raman Microscopy: Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. Link

  • Benzaldehyde Selectivity for N-Cys: Zhang, H., et al. (2016). 2-Formylphenylboronic acid as a rapid and selective probe for N-terminal cysteine. Chemical Science. Link

  • Reversibility of Schiff Bases: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. Link

Safety & Regulatory Compliance

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